molecular formula C30H45KO4 B1629782 Potassium glycyrrhetinate CAS No. 85985-61-1

Potassium glycyrrhetinate

Cat. No.: B1629782
CAS No.: 85985-61-1
M. Wt: 508.8 g/mol
InChI Key: PWEZHTCCMJFGJY-IHMBCTQLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium Glycyrrhetinate is a potassium salt of glycyrrhetinic acid, a primary bioactive metabolite derived from the licorice root ( Glycyrrhiza species). This compound is the subject of extensive research due to its significant pharmacological potential, particularly in the development of therapeutic and cosmetic formulations. Its main research applications are rooted in its potent anti-inflammatory and anti-allergic properties , making it a valuable candidate for studying skin conditions such as eczema and psoriasis . The anti-inflammatory mechanism is complex and multifaceted, involving the inhibition of key signaling pathways. Research indicates that glycyrrhetinic acid can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and inhibit the activation of the NF-κB transcription factor and MAPK signaling pathways . Furthermore, its soothing properties are leveraged in cosmetic research for developing skincare products aimed at reducing irritation and redness . Beyond its direct biological activities, this compound and its parent compounds are investigated for their role in drug delivery systems . Glycyrrhizic acid, the precursor to glycyrrhetinic acid, has been shown to form soluble complexes with various lipophilic drugs and can incorporate into lipid bilayers, thereby increasing membrane fluidity and permeability to enhance drug absorption . Researchers should note that the biological activities are primarily attributed to the glycyrrhetinic acid moiety, which is formed upon the hydrolysis of glycyrrhizic acid by intestinal microbiota . It is crucial to be aware that metabolites of glycyrrhetinic acid can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which is linked to a condition known as pseudoaldosteronism, characterized by hypokalemia and hypertension . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85985-61-1

Molecular Formula

C30H45KO4

Molecular Weight

508.8 g/mol

IUPAC Name

potassium;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C30H46O4.K/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);/q;+1/p-1/t19-,21-,22-,23+,26+,27-,28-,29+,30+;/m0./s1

InChI Key

PWEZHTCCMJFGJY-IHMBCTQLSA-M

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[K+]

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].[K+]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[K+]

Other CAS No.

85985-61-1

Origin of Product

United States

Synthetic Methodologies and Structure Activity Relationship Sar Investigations of Potassium Glycyrrhetinate and Its Derivatives

Chemical Synthesis Pathways for Glycyrrhetinic Acid Derivatives Relevant to Potassium Glycyrrhetinate (B1240380)

Glycyrrhetinic acid (GA) is the aglycone component of glycyrrhizin (B1671929), a major constituent of licorice root. nih.gov Its pentacyclic structure features three key functional groups that are most amenable to modification: the hydroxyl group at the C-3 position in ring A, the α,β-unsaturated carbonyl group at the C-11 position in ring C, and the carboxyl group at the C-30 position in ring E. nih.govmdpi.com These sites allow for a wide range of chemical alterations aimed at modulating the compound's physicochemical properties and biological efficacy.

Strategic Modifications at the C-3 Hydroxyl Group

The C-3 hydroxyl group is a critical site for derivatization, and modifications here significantly influence the biological activity of the resulting compounds. tandfonline.com Common strategies include:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like Jones reagent or peracetic acid. nih.govrsc.org However, studies have shown that this conversion often leads to a decrease in cytotoxic activity, suggesting the hydroxyl group is crucial for maintaining this particular effect. tandfonline.comresearchgate.net

Esterification and Acylation: Acetylation, using reagents such as acetyl chloride, is a common modification to protect the hydroxyl group or to modulate lipophilicity. nih.govrsc.org

Introduction of Amino Groups: The introduction of nitrogen-containing substituents, including amino acids or aminoalkyl chains, has been shown to be a beneficial strategy for enhancing antitumor activity. nih.govmdpi.com For example, Csuk et al. synthesized a series of C-3 amino alkyl derivatives that showed significantly improved cytotoxicity compared to the parent GA. nih.gov The most active derivative in this series featured a diaminohexyl chain. nih.gov Similarly, coupling amino acids like L-methionine or L-selenomethionine at this position has yielded derivatives with potent activity against breast cancer cell lines. mdpi.com

Modifications at the C-11 Carbonyl Group

The C-11 carbonyl group is considered a key contributor to the apoptotic activity of glycyrrhetinic acid derivatives. mdpi.com Modifications at this site are explored to fine-tune this activity. While some studies suggest its presence is vital, others have investigated the effects of its removal or alteration. mdpi.comresearchgate.net For instance, Su et al. modified the C-11 carbonyl group in conjunction with the C-30 carboxyl group to create derivatives with strong inhibitory activity against the enzyme 11β-HSD1. rsc.org

Derivatization at the C-30 Carboxyl Group

The C-30 carboxyl group is essential for cytotoxicity, and its modification is a primary strategy for improving the efficacy of GA derivatives. researchgate.net

Esterification: Converting the carboxylic acid to an ester can change the polarity and lipophilicity of the molecule, which may lead to better cell membrane penetration and improved cytotoxicity. nih.govrsc.org The synthesis of methyl or ethyl esters is achieved through reactions with methanol (B129727) or ethanol. rsc.org Studies have shown that esterification at C-30 can improve antitumor efficacy. nih.govmdpi.com

Amidation: The formation of amides by coupling the carboxyl group with various amines or amino acids is another effective strategy. This approach has been used to introduce heterocyclic moieties or other functional groups to enhance biological activity. tandfonline.com For example, a series of novel GA derivatives were synthesized by coupling the C-30 carboxyl group with lipophilic fragments like ferulic acid analogs, which resulted in compounds with enhanced antitumor activity. mdpi.com

Design and Synthesis of Novel Potassium Glycyrrhetinate Analogues for Enhanced Biological Efficacy

The design of novel analogues often involves simultaneous modifications at multiple sites on the glycyrrhetinic acid scaffold to synergistically enhance biological effects. mdpi.com A key goal is to improve potency against therapeutic targets while increasing selectivity towards cancer cells over normal cells. mdpi.com

One successful strategy involves the dual modification of the C-3 hydroxyl and C-30 carboxyl groups. mdpi.commdpi.com For instance, Li et al. synthesized a series of derivatives by coupling amino acids (L-methionine or L-selenomethionine) at the C-3 position and ferulic acid analogues at the C-30 position. mdpi.com The resulting hybrid compounds were evaluated for their anticancer activity, with several showing significantly higher potency against MCF-7 and MDA-MB-231 breast cancer cell lines compared to the parent glycyrrhetinic acid. mdpi.commdpi.com Derivative 193 from this series was identified as the most active, demonstrating that introducing amino acid groups and lipophilic fragments at these positions can substantially increase antitumor activity. mdpi.com

Another approach is the introduction of heterocyclic moieties. A series of novel derivatives featuring 1′,2′,4′-oxadiazole rings at the C-30 position were synthesized. mdpi.com Within this series, compounds where the 3-acetoxy group was replaced by a hydroxyl group showed the most pronounced selective toxicity toward tumor cells. mdpi.com Specifically, derivative 5f exhibited significant proapoptotic activity and inhibited the metastatic growth of B16 melanoma in vivo. mdpi.com Similarly, the introduction of thiazole (B1198619) or other heterocyclic structures at the C-3 position has yielded compounds with enhanced inhibitory activity against HIV-1 protease and various cancer cell lines. researchgate.net

The synthesis of these complex derivatives often follows multi-step pathways. For example, the preparation of C-3 amino acid and C-30 ferulic acid conjugates involves first esterifying the C-30 carboxyl group of GA with ferulic acid analogs, followed by the coupling of an N-Boc-protected amino acid to the C-3 hydroxyl group, and a final deprotection step. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. By identifying key molecular descriptors that correlate with activity, QSAR models can guide the synthesis of more potent derivatives.

Several QSAR studies have been conducted on glycyrrhetinic acid derivatives to predict their anticancer activity. In one study targeting the human lung cancer cell line A-549, a QSAR model was developed using multiple linear regression. nih.govresearchgate.net The model demonstrated high correlation (r² = 0.94) and predictive accuracy (rCV² = 0.82). nih.govresearchgate.net The analysis revealed that descriptors such as dipole moments, the size of the smallest ring, and the counts of amine, hydroxyl, and nitro functional groups were well-correlated with cytotoxic activity. nih.govresearchgate.net This model was used to predict the activity of new derivatives, and subsequent in-vitro testing confirmed the predictions, with one derivative showing cytotoxicity equal to the standard drug paclitaxel (B517696). nih.gov

Another QSAR study focused on derivatives active against the triple-negative breast cancer cell line MDA-MB-231. tandfonline.comnih.gov This 2D-QSAR model also showed good statistical significance (r² = 0.84, q² = 0.82). tandfonline.comnih.gov The important structural features identified for anticancer activity included electronegativity (Epsilon4), molecular connectivity indices (ChiV3cluster, chi3chain), and nitrogen atom properties (TNN5, nitrogen counts). tandfonline.com A 3D-QSAR analysis further highlighted the C-30 carboxylic group as a major influential factor for the anticancer activity of the most potent derivative. tandfonline.comnih.gov

Table 1: Parameters from a QSAR Model for Glycyrrhetinic Acid Derivatives Against A-549 Lung Cancer Cells nih.govresearchgate.net

Parameter Value Description
Regression Coefficient (r²) 0.94 Indicates that 94% of the variance in cytotoxic activity is explained by the model.
Prediction Accuracy (rCV²) 0.82 Represents the cross-validated r-squared, indicating good predictive power.

| Key Descriptors | - | Dipole moments, size of smallest ring, amine counts, hydroxyl groups, nitro groups. |

Computational Approaches in Derivative Design: Molecular Docking and Dynamics Simulations

Alongside QSAR, other computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools in the design and optimization of novel glycyrrhetinic acid derivatives.

Molecular Docking is used to predict the binding orientation and affinity of a ligand (the derivative) within the active site of a target protein. This helps in understanding the mechanism of action and identifying which derivatives are most likely to be effective inhibitors. For example, docking studies on GA derivatives against the lung cancer target Epidermal Growth Factor Receptor (EGFR) showed a high binding affinity for the most active compounds predicted by QSAR models. nih.govresearchgate.nete-century.us The analysis revealed that hydrophobic interactions with binding site residues of EGFR were crucial. e-century.us In another study, molecular docking was used to evaluate 40 GA derivatives against twelve colorectal cancer-related targets, successfully identifying potent inhibitors for targets like EGFR, FAK, LDHA, and TS. nih.gov The results highlighted that glycoside and 3β-amino derivatives showed particularly good binding affinities. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. An MD simulation of a GA derivative (FC-122) complexed with the α-glucosidase enzyme was performed for 200 nanoseconds. mdpi.com The results, including Root-Mean-Square Deviation (RMSD) and Root-Mean-Square-Fluctuation (RMSF) analyses, indicated that the derivative formed a stable complex with the enzyme, more so than the standard inhibitor acarbose. mdpi.com These simulations help confirm the stability of the interactions predicted by docking and provide a dynamic view of the binding, reinforcing the potential of the derivative as an effective inhibitor. mdpi.comnih.gov

Table 2: Examples of Molecular Docking Studies on Glycyrrhetinic Acid Derivatives

Derivative Group Protein Target Key Findings Reference
Ethyl oxalyl derivatives EGFR (Lung Cancer) High binding affinity; hydrophobic interactions are key. nih.gove-century.us
Glycoside & 3β-amino derivatives EGFR, FAK, LDHA, TS (Colorectal Cancer) Glycoside and 3β-amino derivatives showed the best binding affinities. nih.gov
N-phenylpyrazole derivative (FC-122) α-glucosidase (Diabetes) Binding energy similar to acarbose; forms stable hydrophobic interactions. mdpi.com

Elucidation of Molecular Mechanisms of Action and Identification of Cellular Targets of Potassium Glycyrrhetinate

Modulation of Inflammatory Signaling Cascades

Potassium glycyrrhetinate's primary mechanism of action involves the intricate modulation of signaling pathways that are central to the inflammatory response. By targeting specific molecules within these cascades, it effectively dampens the production of pro-inflammatory mediators.

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation. nih.gov Potassium glycyrrhetinate (B1240380) has been shown to inhibit the NF-κB signaling pathway. frontiersin.org This inhibition disrupts the transcription of pro-inflammatory genes, leading to a reduction in the inflammatory response. nih.gov Studies have demonstrated that dipotassium (B57713) glycyrrhizinate (DPG), a related compound, can significantly inhibit NF-κB activity in glioblastoma cell lines. frontiersin.org This effect is achieved by up-regulating microRNAs such as miR16 and miR146a, which in turn down-regulate components of the NF-κB pathway. frontiersin.org In a murine model of skin wound healing, DPG treatment led to a reduction in NF-κB mRNA expression after 7 days. nih.gov This suppression of NF-κB is crucial for balancing the inflammatory and proliferative phases of healing. nih.gov Furthermore, glycyrrhetinic acid, the parent compound of this compound, has been observed to reduce the nuclear expression of NF-κB-p65 in glioblastoma cells. nih.gov

Table 1: Effect of Dipotassium Glycyrrhizinate (DPG) on NF-κB Activity

Cell Line Treatment Outcome p-value Reference
U87MG DPG Inhibition of NF-κB activity p = 0.02 frontiersin.org
T98G DPG Inhibition of NF-κB activity p = 0.03 frontiersin.org

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play a pivotal role in cellular responses to a variety of external stimuli, including stress and inflammation. frontiersin.org These pathways, including the p38 MAPK, JNK, and ERK pathways, are frequently activated in various diseases. nih.gov Research indicates that this compound and its derivatives can interact with and modulate MAPK signaling. For instance, glycyrrhizin (B1671929) has been shown to reduce inflammation by regulating TNF-α-induced ICAM-1 expression through the NF-κB/MAPK signaling pathway. nih.gov In a renal inflammation model, dipotassium glycyrrhizinate (DPG) demonstrated the ability to reduce the inflammatory process by inhibiting both the NF-κB and MAPK pathways. nih.gov Furthermore, 18β-glycyrrhetinic acid, a metabolite, has been found to impair breast cancer invasion and metastasis by affecting the p38 MAPK-AP1 signaling axis. medsci.org The JNK pathway, another branch of the MAPK family, is also implicated in the cellular effects of 18β-glycyrrhetinic acid, regulating both apoptosis and autophagy in breast cancer cells. medsci.org

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and catalyzes the production of prostaglandins (B1171923) (PGs), which are key inflammatory mediators. nih.gov this compound and its related compounds have been shown to influence the expression of COX-2 and the subsequent synthesis of prostaglandins. In a study on skin wound healing, dipotassium glycyrrhizinate (DPG) treatment significantly decreased the expression levels of COX-2. nih.gov This reduction in COX-2 is believed to contribute to a more rapid recovery by diminishing the synthesis of prostaglandins like PGE2, thereby reducing inflammation. nih.gov Similarly, glycyrrhetinic acid has demonstrated the ability to block the synthesis of prostaglandin-E2 by inhibiting COX-2 in a mouse model of intestinal injury. semanticscholar.org In glioblastoma cells, the parent compound, glycyrrhetic acid, has been shown to suppress COX-2. nih.gov Furthermore, ammonium (B1175870) glycyrrhizinate, another derivative, has been found to downregulate the expression of COX-2 in various inflammatory models. mdpi.comsemanticscholar.org

Interleukins are a group of cytokines that play complex roles in orchestrating the immune and inflammatory responses. archivesofmedicalscience.com this compound and its derivatives can differentially modulate the expression of various interleukins, contributing to its anti-inflammatory effects.

Pro-inflammatory Interleukins: Treatment with dipotassium glycyrrhizinate (DPG) has been shown to significantly reduce the expression of pro-inflammatory cytokines. In a skin wound healing model, DPG treatment lowered the expression of IL-1β , IL-6 , and IL-8 . nih.gov Specifically, a significant decrease in IL-8 expression was observed on the third and seventh days of treatment. nih.gov The expression of IL-1 mRNA was repressed after 7 and 14 days of DPG treatment. nih.gov In vitro studies have also shown that DPG can significantly reduce the expression levels of IL-1β and IL-6 in intestinal epithelial cells. semanticscholar.org Furthermore, glycyrrhizin has been found to reduce the release of IL-6 and IL-1β in an LPS model of inflammation. frontiersin.org

Anti-inflammatory Interleukins: In addition to suppressing pro-inflammatory cytokines, DPG has been observed to increase the expression of the anti-inflammatory cytokine IL-10 . researchgate.net This dual action of suppressing pro-inflammatory and promoting anti-inflammatory cytokines highlights the comprehensive immunomodulatory capacity of this compound.

The roles of various interleukins in inflammation are summarized below:

IL-1β and IL-6 are key pro-inflammatory cytokines that initiate and amplify the inflammatory response. nih.govthermofisher.com

IL-8 is a potent chemokine that attracts neutrophils to the site of inflammation. archivesofmedicalscience.comnih.gov

IL-10 is an anti-inflammatory cytokine that helps to resolve inflammation. archivesofmedicalscience.com

IL-12 is another pro-inflammatory cytokine involved in cell-mediated immunity. thermofisher.com

Table 2: Modulation of Interleukin Expression by Dipotassium Glycyrrhizinate (DPG)

Interleukin Effect of DPG Treatment Model System Reference
IL-1β Decreased expression Skin wound healing (in vivo) nih.gov
IL-6 Decreased expression Skin wound healing (in vivo) nih.gov
IL-8 Decreased expression Skin wound healing (in vivo) nih.gov
IL-10 Increased expression Skin wound healing (in vivo) researchgate.net
IL-1β Decreased expression Intestinal epithelial cells (in vitro) semanticscholar.org
IL-6 Decreased expression Intestinal epithelial cells (in vitro) semanticscholar.org

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. nih.govthermofisher.com this compound and its derivatives have been demonstrated to effectively regulate the expression of TNF-α. In a study on skin wound healing, dipotassium glycyrrhizinate (DPG) treatment resulted in a significant reduction in TNF-α expression during the inflammatory phase. nih.govresearchgate.net This modulation of TNF-α is crucial, as excessive levels can delay healing and perpetuate inflammation. researchgate.net In vitro studies have also shown that DPG can significantly decrease the expression of TNF-α in intestinal epithelial cells. semanticscholar.orgmdpi.com The parent compound, glycyrrhetinic acid, has also been shown to attenuate the levels of TNF-α. nih.gov Furthermore, glycyrrhizin has been found to reduce the release of TNF-α in an LPS-induced inflammation model. frontiersin.org This regulatory effect on TNF-α is often mediated through the inhibition of the NF-κB signaling pathway, as TNF-α is one of the target genes of NF-κB. nih.gov

Inhibition of High Mobility Group Box 1 (HMGB1) Release

High Mobility Group Box 1 (HMGB1) is a nuclear protein that, when released into the extracellular space, functions as a pro-inflammatory cytokine. nih.gov The inhibition of HMGB1 is a key aspect of the anti-inflammatory effects of glycyrrhetinic acid and its derivatives. mdpi.com

This compound, as a salt of glycyrrhetinic acid (GA), is involved in the modulation of HMGB1. Research indicates that GA and its derivatives can directly interact with the HMGB1 protein. The mechanism involves binding to the hydrophobic residues that border specific structural pockets (Box A and B) on the HMGB1 protein. nih.gov This binding inactivates HMGB1 after its release, which is considered an effective and safe strategy for mitigating its inflammatory effects. nih.gov This interaction prevents HMGB1 from binding to its receptors, such as Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation Endproducts (RAGE), thereby blocking the downstream activation of inflammatory pathways like Nuclear Factor-kappa B (NF-κB). nih.govmdpi.com

Studies on glycyrrhizin (GLA), a related triterpene, and its derivatives, including the potassium salt of glycyrrhetinate (GAK), have investigated their inhibitory effects on the DNA-binding activity of HMGB1. scholarsresearchlibrary.com One study demonstrated that 600 µM of GAK achieved 100% inhibition of DNA-HMGB1 binding. scholarsresearchlibrary.com This inhibitory action is attributed to the ability of these compounds to form supramolecular aggregates that interfere with the protein's function. scholarsresearchlibrary.com In vitro assays using dipotassium glycyrrhizate (DPG), another salt of glycyrrhetinic acid, have shown a significant reduction in HMGB1 release from cells, which corresponds with decreased expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com

Table 1: Inhibitory Action on HMGB1

CompoundConcentrationEffectSource
Potassium Salt of Glycyrrhetinate (GAK)600 µM100% inhibition of DNA-HMGB1 binding scholarsresearchlibrary.com
Glycyrrhizin (GLA)500 µMIC50 for inhibiting DNA-HMGB1 binding scholarsresearchlibrary.com
Dipotassium Glycyrrhizate (DPG)Not SpecifiedSignificantly reduces HMGB1 release in vitro mdpi.com

This table summarizes the observed inhibitory effects of this compound and related compounds on High Mobility Group Box 1 (HMGB1) activity.

Inhibition of Hyaluronidase (B3051955) Enzyme Activity

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its activity is associated with increased tissue permeability and the release of inflammatory mediators. nih.gov The anti-inflammatory action of glycyrrhetinic acid derivatives is partly attributed to their ability to inhibit this enzyme. nih.gov

Research has shown that dipotassium glycyrrhizinate (DPG) exerts an inhibitory effect on hyaluronidase. nih.gov This inhibition helps to prevent the breakdown of the extracellular matrix and reduces the release of histamine (B1213489) and other inflammatory molecules like prostaglandins and leukotrienes. nih.gov

In a specific in vitro study investigating various anti-inflammatory agents, glycyrrhizin (GL), the glycoside from which glycyrrhetinic acid is derived, was identified as a potent inhibitor of bovine testis hyaluronidase. nih.gov The study found that GL inhibited the enzyme's activity in a dose-dependent manner, with approximately 3 µM of GL causing a 50% inhibition. nih.gov The inhibition was determined to be uncompetitive. nih.gov However, the same study noted that glycyrrhetinic acid (GA) itself did not show a detectable inhibitory effect on hyaluronidase activity at a concentration of 9.0 µM. nih.gov

Table 2: Inhibition of Bovine Testis Hyaluronidase

CompoundConcentration for 50% Inhibition (IC50)NotesSource
Glycyrrhizin (GL)~ 3 µMMost effective compound tested in the study. nih.gov
Glycyrrhetinic Acid (GA)No detectable effect at 9.0 µM--- nih.gov

This table presents the findings on the in vitro inhibition of hyaluronidase by glycyrrhizin and its aglycone, glycyrrhetinic acid.

Mechanisms of Antioxidant Activity

This compound exhibits antioxidant properties through several interconnected molecular pathways. These mechanisms collectively contribute to the reduction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract them. encyclopedia.pub

Regulation of Reactive Oxygen Species (ROS) Production

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal metabolism. encyclopedia.pubnih.gov When produced in excess, they can cause significant damage to cell structures, including lipids, proteins, and DNA. encyclopedia.pub

Glycyrrhetinic acid and its related compounds have been shown to directly interfere with the generation of ROS. encyclopedia.pub For instance, glycyrrhizin has been observed to inhibit the production of ROS by neutrophils, which are key inflammatory cells. encyclopedia.pub Furthermore, in various cell models, glycyrrhetinic acid derivatives have been shown to reduce the formation of intracellular ROS. mdpi.comnih.gov This reduction in ROS levels helps to prevent oxidative damage and subsequent cellular apoptosis. encyclopedia.pub The ability to scavenge ROS is a critical component of the compound's protective effects against oxidative stress-induced cellular injury. frontiersin.orgnih.gov

Activation of NRF-2 and Heme Oxygenase-1 (HO-1) Pathways

A primary mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. researchgate.net

Glycyrrhetinic acid has been identified as an activator of the Nrf2 and Heme Oxygenase-1 (HO-1) pathways. nih.govsemanticscholar.org Under normal conditions, Nrf2 is held in the cytoplasm by a protein called Keap1. researchgate.net In the presence of activators like glycyrrhetinic acid or oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. researchgate.net Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription. researchgate.net One of the most important of these genes is HMOX1, which codes for HO-1, an enzyme with potent antioxidant and anti-inflammatory properties. nih.govscience.gov The activation of this pathway by glycyrrhetinic acid enhances the cell's intrinsic defense mechanisms against oxidative damage. encyclopedia.pubnih.gov

Induction of Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

Beyond the Nrf2/HO-1 axis, glycyrrhetinic acid also boosts the activity of other critical antioxidant enzymes. nih.gov The primary enzymatic defense system against ROS includes superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). jmb.or.krffhdj.com These enzymes work in a coordinated fashion to neutralize harmful ROS. jmb.or.kr

Specifically, glycyrrhetinic acid has been shown to increase the activation of SOD and GPx in the liver tissue of rats. encyclopedia.pubnih.gov SOD catalyzes the dismutation of the superoxide anion into hydrogen peroxide (H₂O₂), which is a less reactive species. jmb.or.krnih.gov Subsequently, GPx and catalase work to reduce hydrogen peroxide to water, preventing it from forming the highly damaging hydroxyl radical. jmb.or.krffhdj.com By inducing these enzymes, glycyrrhetinic acid strengthens the cell's capacity to eliminate ROS, thereby mitigating oxidative stress and inhibiting related apoptosis. nih.gov

Table 3: Key Antioxidant Enzymes and Pathways Modulated by Glycyrrhetinic Acid

Pathway/EnzymeActionCellular EffectSource(s)
Nrf2Activation/UpregulationInitiates transcription of antioxidant genes nih.govresearchgate.net
Heme Oxygenase-1 (HO-1)Activation/UpregulationProvides antioxidant and anti-inflammatory effects encyclopedia.pubnih.gov
Superoxide Dismutase (SOD)Induction/ActivationConverts superoxide radicals to hydrogen peroxide encyclopedia.pubnih.gov
Glutathione Peroxidase (GPx)Induction/ActivationReduces hydrogen peroxide to water encyclopedia.pubnih.gov

This table outlines the principal antioxidant pathways and enzymes that are positively modulated by glycyrrhetinic acid, leading to enhanced cellular protection against oxidative stress.

Gene Regulation for Oxidative Stress Control

The cellular response to oxidative stress involves complex changes in gene expression, which can be modulated by compounds like glycyrrhetinic acid. encyclopedia.pubsemanticscholar.org Oxidative stress itself can act as a modulator of gene expression, both inducing stress-response genes and repressing others. nih.gov

Glycyrrhetinic acid has been shown to influence the expression of genes involved in inflammation and oxidative stress. nih.govsemanticscholar.org For example, it can negatively regulate the expression of pro-inflammatory genes that are often upregulated during oxidative stress, such as those for Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.gov This regulatory activity is often linked to the inhibition of transcription factors like NF-κB, which are activated by ROS and control the expression of numerous inflammatory genes. nih.govmdpi.com By controlling the expression of these key genes, glycyrrhetinic acid helps to manage the cellular response to oxidative stress and attenuate the associated inflammatory processes. encyclopedia.pubsemanticscholar.org

Immunomodulatory Properties

The immunomodulatory activities of this compound and its related compounds are multifaceted, involving the modulation of various immune cells and signaling pathways. These properties are central to its biological effects.

Effects on T-Cell Mediated Immune Responses

T-cell mediated immunity is a critical component of the adaptive immune response, and evidence suggests that compounds related to this compound can significantly influence its function. Glycyrrhizic acid has been shown to inhibit the proliferation of CD4+ T cells. drugbank.com Furthermore, studies on the ammonium salt of glycyrrhizic acid have indicated its ability to modulate the balance between different T helper (Th) cell subsets, including Th1, Th2, Th17, and regulatory T cells (Tregs), which is crucial for a controlled immune response. nih.gov Research has also demonstrated that the protective effects of glycyrrhizin against lethal influenza virus infection in mice are dependent on T-cells, highlighting the importance of this cell type in the compound's mechanism of action. frontiersin.orgfrontiersin.org Another related compound, glycyrrhizin, has been found to induce CD4+ anti-suppressor T-cells, which could enhance resistance to certain viral infections. mdpi.com

Compound StudiedEffect on T-CellsExperimental Model
Glycyrrhizic AcidInhibition of CD4+ T cell proliferation. drugbank.comNot specified
Glycyrrhizic Acid Ammonium SaltModulates the balance of Th1, Th2, Th17, and Treg cells. nih.govConcanavalin A-induced liver injury in mice
GlycyrrhizinT-cell dependent reduction in mortality from lethal influenza infection. frontiersin.orgfrontiersin.orgMice infected with influenza virus
GlycyrrhizinInduction of CD4+ anti-suppressor T-cells. mdpi.comIn vitro studies

Modulation of Macrophage and Kupffer Cell Function

Macrophages, and their liver-resident counterparts Kupffer cells, are key players in the innate immune system. Their function can be significantly modulated by glycyrrhetinic acid derivatives. Dipotassium glycyrrhizinate (DPG), a salt of glycyrrhizic acid, has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages. mdpi.commdpi.com This suggests an anti-inflammatory effect at the cellular level. In the context of liver injury, glycyrrhizin has been found to prevent damage by inhibiting the production of High-Mobility Group Box 1 (HMGB1), a pro-inflammatory cytokine, by Kupffer cells following ischemia-reperfusion. nih.gov These resident liver macrophages are crucial in mediating the liver's inflammatory response, and their modulation is a key aspect of the hepatoprotective effects of these compounds. science.govmdpi.com

Compound StudiedEffect on Macrophages/Kupffer CellsFinding
Dipotassium GlycyrrhizinateModulation of macrophage activity. mdpi.commdpi.comReduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
GlycyrrhizinInhibition of Kupffer cell-mediated inflammation. nih.govPrevents liver injury by inhibiting HMGB1 production by Kupffer cells.

Regulation of Interferon Secretion

Interferons are a group of signaling proteins that are crucial for antiviral defense. Compounds derived from licorice have been shown to regulate their secretion. Specifically, glycyrrhiza extract has been observed to increase the secretion of interferon-1ß in respiratory tract cells. frontiersin.orgfrontiersin.org Furthermore, glycyrrhizin has been demonstrated to enhance the production of interferon-gamma (IFN-γ) by human peripheral lymphocytes and macrophages. frontiersin.orgfrontiersin.org This enhancement of IFN-γ is T-cell dependent and points towards a mechanism that bolsters the cellular immune response to viral pathogens. frontiersin.orgfrontiersin.org

Compound StudiedEffect on Interferon SecretionExperimental Context
Glycyrrhiza ExtractIncreased secretion of interferon-1ß. frontiersin.orgfrontiersin.orgUpper and lower respiratory tract cells.
GlycyrrhizinEnhanced production of interferon-gamma. frontiersin.orgfrontiersin.orgHuman peripheral lymphocytes and macrophages; T-cell dependent.

STAT3 Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in inflammation and cell proliferation. While direct evidence for this compound is limited, studies on related compounds suggest a potential for interaction with this pathway. For instance, a herbal combination containing Glycyrrhiza glabra was found to have an inhibitory effect on the IL-17/STAT3 pathway in the context of neutrophilic airway inflammation. ijbs.com Additionally, magnesium isoglycyrrhizinate, another derivative, has been suggested to exert its protective effects in part through the STAT3 pathway. physiology.org These findings, although indirect, point towards a potential mechanism by which glycyrrhetinic acid and its salts could modulate inflammatory responses.

Compound/Extract StudiedEffect on STAT3 PathwayExperimental Context
Glycyrrhiza glabra extract (in combination)Antagonized the IL-17/STAT3 pathway. ijbs.comNeutrophilic airway inflammation.
Magnesium IsoglycyrrhizinateSuggested to act via the STAT3 pathway. physiology.orgProtection of remnant liver function.

Impact on Cellular Communication and Intercellular Junctions

Beyond its immunomodulatory effects, this compound and its parent compounds have a well-documented impact on direct cell-to-cell communication.

Blockade of Gap Junction Intracellular Communication

Gap junctions are intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells, playing a crucial role in coordinating cellular activities. mtroyal.ca A significant body of evidence demonstrates that glycyrrhetinic acid and its derivatives are potent inhibitors of gap junction intracellular communication (GJIC). mtroyal.canih.govnih.gov This effect has been observed in a variety of cell types, including epithelial cells, fibroblasts, and hepatocytes. researchgate.net The mechanism of this blockade appears to involve an alteration in the packing of connexon particles within the gap junction plaques. nih.gov Carbenoxolone, a derivative of glycyrrhetinic acid, is a well-known inhibitor of connexin 43, a major gap junction protein, by interfering with the formation of the channel pore. scbt.com The ability to block GJIC suggests that this compound could influence physiological and pathological processes that are dependent on this form of intercellular signaling.

Compound/DerivativeEffect on Gap JunctionsMechanism of Action
Glycyrrhetinic Acid and its derivativesPotent inhibition of gap junction intracellular communication (GJIC). nih.govnih.govresearchgate.netAlters the packing of connexon particles in gap junction plaques. nih.gov
Carbenoxolone (Glycyrrhetinic acid derivative)Inhibition of connexin 43. scbt.comBinds to connexin proteins and interferes with channel pore formation.

Role in Chondrogenic Differentiation Processes via Gap Junctions

This compound, a salt of glycyrrhetinic acid, and its derivatives have been shown to influence intercellular communication, a critical process in tissue development and homeostasis. researchgate.net One of the key mechanisms of this communication is through gap junctions, which are specialized channels that allow for the direct passage of small molecules and ions between adjacent cells. science.gov In the context of cartilage formation, or chondrogenesis, the establishment of functional gap junctions is an early and essential event. nih.gov

Studies on rat nasal septal cartilage cells have demonstrated that the process of chondrogenic differentiation in vitro is closely associated with the expression and function of gap junctions. nih.gov Specifically, the gap junction protein connexin 43 plays a significant role in mediating the cell condensation phase, which is a prerequisite for terminal differentiation into chondrocytes. nih.gov Research has shown that treatment with glycyrrhetinic acid, the parent compound of this compound, can block these gap junctions in a dose-dependent manner in various cell types, including osteoblasts. researchgate.net This blockage inhibits the intercellular communication necessary for proper cartilage development, leading to a reduction in chondrogenic differentiation. nih.gov The inhibition of dye coupling between cells by glycyrrhetinic acid serves as direct evidence of its gap junction-blocking activity. nih.gov

The expression of connexin 43 mRNA and the subsequent formation of functional gap junctions, as indicated by the transfer of Lucifer yellow dye between cells, correlates with the expression of chondrogenic markers like type II collagen. nih.gov Therefore, the modulation of gap junctional intercellular communication by compounds like glycyrrhetinic acid and its salts represents a significant mechanism through which they can influence chondrogenic differentiation processes. science.govnih.gov

Enzyme Inhibition and Receptor Binding Dynamics

This compound and its parent compound, glycyrrhetinic acid, exhibit a range of biological activities through their interaction with various enzymes and cellular receptors. These interactions underpin many of their pharmacological effects.

One of the most well-characterized actions of glycyrrhetinic acid and its derivatives is the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govnih.gov This enzyme is crucial for regulating the activity of glucocorticoids, such as cortisol, by converting them to their inactive forms (e.g., cortisone). nih.gov There are two main isoforms, 11β-HSD1 and 11β-HSD2.

The inhibition of 11β-HSD2 in the kidney by glycyrrhetinic acid is particularly significant. researchgate.netnih.gov This inhibition prevents the inactivation of cortisol, allowing it to bind to and activate mineralocorticoid receptors, which are normally responsive to aldosterone. nih.govnih.gov This can lead to effects such as sodium retention and potassium loss. nih.govnih.gov Studies have shown that glycyrrhetinic acid administration to anuric patients on hemodialysis leads to a significant increase in the plasma cortisol/cortisone ratio, indicating potent inhibition of 11β-HSD. nih.gov While both 18α- and 18β-glycyrrhetinic acid isomers inhibit 11β-HSD, some derivatives have been synthesized to have weaker inhibitory effects on this enzyme. google.com

The inhibition of 11β-HSD is not limited to the kidneys, and extrarenal activity of this enzyme is also affected by glycyrrhetinic acid. nih.gov This broad inhibitory action highlights the compound's potential to modulate glucocorticoid signaling in various tissues. nih.gov

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways. nih.govnih.gov By dephosphorylating the insulin receptor, PTP1B attenuates insulin signaling, and its overexpression is associated with insulin resistance. nih.gov Therefore, inhibitors of PTP1B are considered potential therapeutic agents for type 2 diabetes. nih.govrsc.org

Glycyrrhetinic acid has been identified as an inhibitor of PTP1B. mdpi.com Furthermore, synthetic derivatives of glycyrrhetinic acid have been developed that exhibit even more potent inhibitory activity against PTP1B. mdpi.comresearchgate.net For instance, certain indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives have been shown to be significantly more potent than the parent compound. mdpi.com The mechanism of inhibition for some of these derivatives has been determined to be non-competitive. nih.gov By inhibiting PTP1B, these compounds can enhance insulin sensitivity. nih.govmdpi.com

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars, such as glucose, which are then absorbed into the bloodstream. mdpi.comnih.gov Inhibitors of this enzyme are used to manage postprandial hyperglycemia in individuals with type 2 diabetes by delaying carbohydrate absorption. mdpi.comnih.gov

Glycyrrhetinic acid and its derivatives have demonstrated significant inhibitory activity against α-glucosidase. nih.gov Studies have shown that both glycyrrhetinic acid and its glycoside, glycyrrhizic acid, can inhibit this enzyme. nih.gov Chemical modifications to the glycyrrhetinic acid structure, such as methylation of the carboxyl group and the introduction of different monosaccharides, can influence the inhibitory potency. nih.gov For example, certain synthesized methyl glycyrrhetinate glycosides have shown strong, non-competitive inhibition of α-glucosidase, with IC50 values indicating higher potency than the naturally occurring glycyrrhizic acid. nih.gov One derivative, FC-122, has been identified as a dual inhibitor of both PTP1B and α-glucosidase. mdpi.comresearchgate.net

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis. aacrjournals.orgresearchgate.net PPARγ agonists, such as the thiazolidinediones, are used as insulin-sensitizing drugs in the treatment of type 2 diabetes. mdpi.comnih.gov

Synthetic derivatives of glycyrrhetinic acid have been shown to act as PPARγ agonists. aacrjournals.orgresearcher.life Specifically, the introduction of a 2-cyano group into the A ring of both α- and β-glycyrrhetinic acid derivatives significantly enhances their activity as PPARγ agonists. aacrjournals.org These compounds have been shown to induce the expression of PPARγ target genes, such as caveolin-1, in a cell-line-specific manner, indicating they may act as selective PPARγ modulators. aacrjournals.org The activation of PPARγ by these derivatives suggests a potential mechanism for their observed effects on cell differentiation and metabolism. aacrjournals.orgresearchgate.net

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that regulates cell proliferation, survival, and migration. nih.govnih.gov Overactivity of the EGFR pathway is a hallmark of many cancers, making it a key target for anticancer therapies. nih.gov

Glycyrrhetinic acid and its derivatives have been shown to inhibit EGFR signaling. nih.gov For instance, an 18β-monoglucuronide derivative of glycyrrhetinic acid was identified as a potent EGFR inhibitor with a low IC50 value. nih.gov Molecular docking studies have supported the binding of this derivative to EGFR, suggesting that its anticancer properties are related to this inhibition. nih.gov Furthermore, glycyrrhetinic acid has been observed to suppress the proliferation of human keratinocytes induced by epidermal growth factor (EGF), likely by inhibiting the downstream extracellular signal-regulated kinase (ERK1/2) signaling pathway. nih.gov Other related compounds from licorice, such as isoliquiritigenin, have also been shown to inhibit the catalytic activity of both wild-type and mutant forms of EGFR. nih.gov

Inhibition of Phosphorylation and DNA-binding Abilities of High Mobility Group Proteins 1 and 2

This compound, a derivative of glycyrrhetinic acid, has been shown to interact with and modulate the function of High Mobility Group Box 1 (HMGB1) and High Mobility Group Box 2 (HMGB2) proteins. These non-histone nuclear proteins play crucial roles in various cellular processes, including inflammation, DNA repair, and transcription. nih.gov The inhibitory effects of this compound and its related compounds on the phosphorylation and DNA-binding activities of HMGB1 and HMGB2 are key aspects of their molecular mechanisms of action.

Research has demonstrated that glycyrrhizin (GL), a natural triterpene from which this compound is derived, directly binds to HMGB1 and HMGB2. nih.gov This binding induces conformational changes in the proteins, which in turn inhibits their physiological activities. nih.gov Specifically, the ability of HMGB1 and HMGB2 to bind to DNA is reduced in a dose-dependent manner by GL. nih.gov

Furthermore, the phosphorylation of HMGB1 and HMGB2 by protein kinase C (PKC) and casein kinase I (CK-I) is significantly inhibited by glycyrrhetinic acid derivatives. nih.gov It was observed that a glycyrrhetinic acid derivative, oGA, completely inhibited the phosphorylation of HMGB1 and HMGB2 by these kinases at a concentration one-tenth that of GL. nih.gov This inhibition of phosphorylation is critical as it is a key post-translational modification that regulates the function and localization of HMGB proteins. nih.gov

The inhibitory effect on DNA binding is not limited to glycyrrhizin. Studies using capillary electrophoresis mobility shift assays have shown that this compound (referred to as GAK in the study) also demonstrates an inhibitory effect on the DNA-binding activity of HMGB1. scholarsresearchlibrary.com This inhibition is attributed to the ability of these triterpenes to form supramolecular aggregates. scholarsresearchlibrary.com It was found that 600 µM of this compound resulted in 100% inhibition of DNA-HMGB1 binding. scholarsresearchlibrary.com

The interaction between glycyrrhizin and HMGB1 has been further characterized, revealing that glycyrrhizin binds to two shallow concave surfaces on the HMG boxes of the protein with a dissociation constant (Kd) of approximately 150 µM. nih.gov While this binding has a pronounced effect on the chemoattractant and mitogenic activities of extracellular HMGB1, it has a weaker inhibitory effect on its intranuclear DNA-binding function. nih.gov This suggests that the primary anti-inflammatory effects may stem from the inhibition of extracellular HMGB1 signaling.

The inhibition of HMGB1 and HMGB2 functions by this compound and related compounds has significant implications. HMGB1, when released from cells, acts as a damage-associated molecular pattern (DAMP) or alarmin, promoting inflammation. nih.govnih.gov By inhibiting the activities of HMGB1, these compounds can attenuate the inflammatory response. mdpi.comscielo.br This mechanism is believed to contribute to the anti-inflammatory properties observed for glycyrrhizin and its derivatives. nih.gov

Table 1: Research Findings on the Inhibition of HMGB1 and HMGB2 by Glycyrrhetinic Acid Derivatives

Compound Target Protein(s) Observed Effect Key Findings Reference(s)
Glycyrrhizin (GL) HMGB1, HMGB2 Inhibition of DNA-binding ability; Inhibition of phosphorylation by PKC and CK-I. Binds directly to HMGB1/2, inducing conformational changes. Inhibition of physiological activities is dose-dependent. nih.gov
oGA (a glycyrrhetinic acid derivative) HMGB1, HMGB2 Complete inhibition of phosphorylation by PKC and CK-I. Effective at one-tenth the concentration of GL. nih.gov
This compound (GAK) HMGB1 Inhibition of DNA-binding activity. Forms supramolecular aggregates that inhibit binding. 600 µM showed 100% inhibition. scholarsresearchlibrary.com
Glycyrrhizin (GL) HMGB1 Inhibition of chemoattractant and mitogenic activities; Weak inhibition of intranuclear DNA-binding. Binds to two shallow concave surfaces on the HMG boxes with a Kd of ~150 µM. nih.gov

Biological Activities and Preclinical Investigations of Potassium Glycyrrhetinate in Model Systems

Anti-Inflammatory and Immunomodulatory Investigations

Potassium glycyrrhetinate (B1240380), a salt of glycyrrhetinic acid derived from licorice root, has demonstrated notable anti-inflammatory and immunomodulatory properties in a variety of preclinical studies. These investigations, spanning from cell-based assays to animal models, have begun to elucidate the mechanisms through which this compound exerts its effects.

In Vitro Studies on Inflammatory Cell Lines

In laboratory settings, potassium glycyrrhetinate has been shown to modulate inflammatory responses in various cell lines. Studies have demonstrated its ability to reduce the expression of pro-inflammatory cytokines. For instance, in vitro assays have shown that dipotassium (B57713) glycyrrhizinate (DPG), a form of this compound, significantly reduces the release of high mobility group box 1 (HMGB1), a key pro-inflammatory mediator, as well as the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com The anti-inflammatory effects of DPG have also been linked to the inhibition of the NF-κB signaling pathway. mdpi.com Furthermore, in human keratinocyte (HaCaT) cells, ammonium (B1175870) glycyrrhizinate, a related compound, was found to inhibit the increase of intracellular reactive oxygen species (ROS) induced by UV-B radiation and downregulate the release of several interleukins (IL-6, IL-1α, IL-1β) and TNF-α. mdpi.com

Animal Models of Induced Inflammation (e.g., Methotrexate-stimulated Enteritis in mice, LPS-induced models)

The anti-inflammatory potential of this compound has been further substantiated in animal models of induced inflammation. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, treatment with glycyrrhizin (B1671929), a related compound, was found to have protective and anti-inflammatory effects. nih.gov This was evidenced by a reduction in inflammatory cell infiltration and levels of pro-inflammatory cytokines. nih.gov Similarly, in a mouse model of colitis, DPG was shown to decrease the severity of the condition and reduce intestinal inflammation by downregulating pro-inflammatory cytokines and HMGB1 receptors. mdpi.com Another study on LPS-induced acute lung injury in mice showed that glycyrrhizin attenuated the condition by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com Furthermore, glycyrrhizin has shown protective effects in acute respiratory distress syndrome induced by the TLR4 activator LPS in mice. frontiersin.orgfrontiersin.org

Mechanisms of Skin Wound Healing in In Vivo Animal Models (e.g., Granulation Tissue Formation, Tissue Re-epithelialization, Collagen Deposition, Angiogenesis)

Topical application of dipotassium glycyrrhizinate (DPG) has been shown to improve skin wound healing in animal models through various mechanisms. nih.gov Studies have demonstrated that DPG can attenuate the inflammatory process, which is a critical step for efficient wound repair. nih.govresearchgate.net This is achieved by modulating the expression of pro- and anti-inflammatory cytokines. nih.gov

Key aspects of wound healing influenced by DPG include:

Granulation Tissue Formation: DPG treatment has been associated with an increase in granulation tissue formation, which is essential for filling the wound space. nih.govresearchgate.net Histological analysis of wounds in rats treated with DPG revealed a greater amount of granulation tissue around the seventh day of treatment. nih.gov

Tissue Re-epithelialization: The process of new epithelial tissue formation over the wound surface is also enhanced by DPG. nih.govresearchgate.net While both treated and untreated wounds showed re-epithelialization by day 14, studies suggest that DPG promotes more effective epidermal proliferation and re-epithelialization. nih.gov In diabetic mice, hydrogels containing glycyrrhizin accelerated wound closure and re-epithelialization. nih.gov

Collagen Deposition: DPG has been observed to promote an increase in total collagen levels, particularly during the later stages of wound healing. nih.gov On day 14 of treatment, a significant increase in total collagen was noted in the DPG-treated group. nih.gov Furthermore, DPG may help in balancing the transition from type III to type I collagen, which is crucial for mature scar formation without inducing fibrosis. nih.gov

Angiogenesis: The formation of new blood vessels, or angiogenesis, is a vital part of the healing process. Studies suggest that DPG may stimulate early angiogenesis by inducing a greater release of Vascular Endothelial Growth Factor (VEGF) during the inflammatory phase of healing. mdpi.com

Antitumor and Antiproliferative Activity Studies

This compound and its derivatives have been the subject of numerous studies investigating their potential as anticancer agents. Research has explored their cytotoxic effects on a wide range of cancer cell lines and delved into the molecular mechanisms underlying their antiproliferative actions.

Cytotoxicity in Diverse Cancer Cell Lines (e.g., Hepatocellular Carcinoma, Breast Cancer, Glioblastoma, Leukemia, Non-Small Cell Lung Cancer, Prostate Cancer)

The cytotoxic effects of this compound and related compounds have been documented across a variety of cancer cell lines.

Hepatocellular Carcinoma (HCC): Glycyrrhetinic acid has been shown to reduce the viability of HCC cells (HepG2) in a concentration- and time-dependent manner. acs.org It also increased the release of lactate (B86563) dehydrogenase (LDH), indicating cell necrosis. acs.org Furthermore, derivatives of glycyrrhetinic acid have displayed selective cytotoxicity against HCC cells. researchgate.net Cantharidin-loaded solid lipid nanoparticles modified with glycyrrhetinic acid have also shown promise in targeting HCC. nih.gov

Breast Cancer: 18β-glycyrrhetinic acid has been found to reduce the cell viability of breast cancer cell lines (MCF-7 and T-47D) through mechanisms including cell cycle arrest and apoptosis. nih.gov

Glioblastoma (GBM): Dipotassium glycyrrhizinate (DPG) has demonstrated anti-tumor effects in glioblastoma cell lines (U87MG and T98G) by decreasing proliferation and increasing apoptosis. nih.govnih.gov The cytotoxic effect of DPG was found to be time- and dose-dependent in U251 and U138MG glioblastoma cell lines as well. frontiersin.org

Leukemia: Glycyrrhizin has been reported to induce apoptosis in human promyelocytic leukemia HL-60 cells. frontiersin.org

Non-Small Cell Lung Cancer: Glycyrrhetinic acid has shown significant cytotoxic activity against non-small cell lung cancer cells. nih.gov

Prostate Cancer: Glycyrrhizin has been found to induce apoptosis in prostate cancer cell lines DU-145 and LNCaP. frontiersin.org

Table 1: Cytotoxicity of this compound and Related Compounds in Various Cancer Cell Lines

Compound Cancer Cell Line Effect Reference
Glycyrrhetinic Acid Hepatocellular Carcinoma (HepG2) Reduced cell viability, increased LDH release acs.org
18β-glycyrrhetinic Acid Breast Cancer (MCF-7, T-47D) Reduced cell viability, induced apoptosis nih.gov
Dipotassium Glycyrrhizinate (DPG) Glioblastoma (U87MG, T98G, U251, U138MG) Decreased proliferation, increased apoptosis nih.govnih.govfrontiersin.org
Glycyrrhizin Leukemia (HL-60) Induced apoptosis frontiersin.org
Glycyrrhetinic Acid Non-Small Cell Lung Cancer Cytotoxic activity nih.gov
Glycyrrhizin Prostate Cancer (DU-145, LNCaP) Induced apoptosis frontiersin.org

Mechanistic Analysis of Antiproliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction via Mitochondrial Pathway, Autophagy Modulation)

The antiproliferative effects of this compound are attributed to several underlying mechanisms that disrupt cancer cell growth and survival.

Cell Cycle Arrest: Studies have shown that glycyrrhetinic acid can induce cell cycle arrest, primarily at the G0/G1 phase, in breast cancer cells and non-small-cell lung cancer cells. nih.gov This prevents the cells from progressing through the cell division cycle.

Apoptosis Induction via Mitochondrial Pathway: A significant mechanism of action is the induction of apoptosis, or programmed cell death. Glycyrrhetinic acid has been reported to trigger apoptosis through the mitochondrial pathway. nih.gov This involves the collapse of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are key executioners of apoptosis. nih.gov In glioblastoma cells, DPG treatment led to DNA fragmentation and an increased number of TUNEL-positive cells, both hallmarks of apoptosis. nih.gov

Autophagy Modulation: Autophagy, a cellular process of self-digestion, can have a dual role in cancer, either promoting survival or cell death. 18β-glycyrrhetinic acid has been shown to modulate autophagy in breast cancer cells. nih.gov In some cancer cell types, it induces a protective autophagy, while in others, it blocks autophagy to enhance apoptosis. nih.gov In breast cancer cells, it was found that 18β-GA-modulated autophagy is cytotoxic by promoting apoptosis. nih.gov

Table 2: Mechanistic Insights into the Antiproliferative Action of this compound

Mechanism Details Cancer Type(s) Reference
Cell Cycle Arrest Induction of G0/G1 phase arrest. Breast Cancer, Non-Small Cell Lung Cancer nih.gov
Apoptosis Induction Triggered via the mitochondrial pathway, involving cytochrome c release and caspase activation. DNA fragmentation. Hepatocellular Carcinoma, Glioblastoma, Prostate Cancer, Leukemia nih.govfrontiersin.orgnih.gov
Autophagy Modulation Can be either protective or cytotoxic depending on the cancer cell type. In breast cancer, it promotes apoptosis. Breast Cancer, Hepatocellular Carcinoma nih.gov

Investigation of Selectivity Towards Malignant Cells in Comparative Cell Culture Models

The selective targeting of malignant cells is a primary goal in cancer research to minimize the side effects associated with conventional chemotherapy. Glycyrrhetinic acid (GA), the aglycone of glycyrrhizin, and its derivatives have demonstrated notable anti-proliferative and apoptosis-inducing activities in various cancer cell lines. nih.gov While GA itself may not be as potent as other triterpenes, its potential as a scaffold for synthesizing new, more selective antitumor agents is significant. nih.gov

Research has focused on modifying the structure of GA to enhance its cytotoxicity and selectivity towards cancer cells. For instance, derivatives of GA have shown higher antitumor activity and better selectivity for tumor cells compared to the parent compound across 15 different human tumor cell lines, while showing less effect on normal mouse embryonic fibroblasts (NIH3T3). nih.gov Specifically, the esterification at the C-30 position of GA has been found to improve its activity against tumor cell lines. nih.gov

In studies involving various cancer cell lines, derivatives of glycyrrhetinic acid have exhibited a range of cytotoxic effects. For example, in a study with human breast cancer (MDA-MB-231) and human cervical cancer (HeLa) cells, certain synthesized derivatives showed significant activity. jst.go.jp Notably, 2″-Fluorobenzyloxy-3′-ethoxybenzyl glycyrrhetinate and 3-oxo-2′,6′-dichlorobenzyl glycyrrhetinate demonstrated potent activity against HeLa cells. jst.go.jp The introduction of halogenated benzyl (B1604629) groups also increased cytotoxicity in both MDA-MB-231 and HeLa cells, indicating that specific structural modifications can enhance the selective anticancer effects of glycyrrhetinate derivatives. jst.go.jp

Furthermore, synthetic analogues of glycyrrhetinic acid have been shown to exhibit potent anticancer activity in colon cancer cells. aacrjournals.org These analogues can induce pro-apoptotic proteins, and their effectiveness can be selective for certain colon cancer cell lines, highlighting the structure-dependent nature of their activity. aacrjournals.org

Table 1: Cytotoxicity of Glycyrrhetinic Acid Derivatives in Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
Benzyl ester of GA (Compound 14) Various human tumor cells 6.15–23.82 nih.gov
2″-Fluorobenzyloxy-3′-ethoxybenzyl glycyrrhetinate (6g) HeLa 1.14 jst.go.jp
3-oxo-2′,6′-dichlorobenzyl glycyrrhetinate (8b) HeLa 2.04 jst.go.jp

Development and Evaluation of Targeted Drug Delivery Systems for Cancer Research

Targeted drug delivery systems are a crucial area of cancer research, aiming to increase the concentration of therapeutic agents at the tumor site while minimizing systemic toxicity. nih.govplos.org Glycyrrhetinic acid (GA) has been utilized as a targeting moiety in the development of nanocarriers for liver cancer therapy due to its ability to specifically bind to GA receptors on the surface of hepatocytes. nih.gov This targeted approach aims to overcome the side effects of conventional chemotherapy, such as leukopenia and organ dysfunction. nih.gov

Nanoparticle-based drug delivery systems are designed to exploit the enhanced permeability and retention (EPR) effect of solid tumors, leading to passive accumulation of the drug. nih.gov By functionalizing these nanoparticles with ligands like GA, active targeting of cancer cells can be achieved, further enhancing the selectivity and efficacy of the treatment. nih.gov

Various nanoparticle formulations, including liposomes, polymer microspheres, and micelles, have been developed to encapsulate anticancer drugs. frontiersin.org For instance, GA-functionalized nanoparticles have been explored for the delivery of drugs to hepatocellular carcinoma. science.gov Similarly, norcantharidin, an anticancer drug, has been incorporated into GA-modified nanoparticles to actively target hepatocellular carcinoma. nih.gov These targeted systems are designed to improve the solubility, in vivo distribution, and selectivity of the encapsulated drugs. nih.gov

The development of intelligent delivery systems that respond to the tumor microenvironment is another promising strategy. frontiersin.org These systems can be designed to release their payload under specific conditions found in tumors, such as a lower pH. frontiersin.org Nanogels, for example, can be modified for active targeting and designed to be stimulus-responsive for controlled drug release. frontiersin.org

Antiviral Properties

Inhibition of Viral Entry and Replication in Cell Culture Models (e.g., SARS-CoV)

Glycyrrhizin (GL), the glycoside of glycyrrhetinic acid, and its active metabolite, glycyrrhetinic acid (GA), have demonstrated antiviral effects against SARS-coronavirus in cell culture models. frontiersin.orgfrontiersin.org Studies have shown that glycyrrhizin can significantly reduce the absorption and replication of the SARS-associated coronavirus in infected Vero cells. frontiersin.orgfrontiersin.org Specifically, glycyrrhizin has been identified as one of the most active compounds in inhibiting the replication of the SARS-associated virus. nih.govmdpi.com

Further investigations into the antiviral mechanisms have revealed that glycyrrhizin potently inhibits SARS-CoV-2 replication in vitro by targeting the viral main protease (Mpro), which is essential for viral replication. nih.gov Treatment with glycyrrhizin has been shown to completely inhibit viral replication at subtoxic concentrations in cell culture. nih.gov The antiviral activity of glycyrrhizin has been observed to be dose-dependent. mdpi.com

Derivatives of glycyrrhizic acid have also been synthesized and evaluated for their antiviral activity. For instance, a multi-component mixture named Glycyvir, containing nicotinic acid derivatives of glycyrrhizic acid, has been shown to inhibit the replication of three different strains of SARS-CoV-2 in Vero E6 cells, with an antiviral activity comparable to the control drug Remdesivir. mdpi.com

Disruption of Receptor-Binding Domain (RBD) and Host Cell Receptor (e.g., ACE2) Interaction

The entry of SARS-CoV-2 into host cells is mediated by the interaction between the receptor-binding domain (RBD) of the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govnih.gov Disrupting this interaction is a key strategy for preventing viral infection.

Glycyrrhizic acid (GA) has been shown to interfere with this critical step. nih.gov Surface plasmon resonance measurements have demonstrated that GA interacts with the recombinant S protein of SARS-CoV-2 and blocks its binding to host cells. mdpi.com Autodocking analysis suggests that the S protein has several binding pockets for GA, including one at the interface with the ACE2 receptor and another within the RBD, which could affect the conformational changes required for ACE2 interaction. mdpi.com

The ability of small molecules to allosterically modulate ACE2 and disrupt the RBD-ACE2 interaction without impairing the enzyme's normal function is a promising therapeutic approach. nih.gov While some studies focus on targeting the RBD, targeting the ACE2 receptor could offer broader protection against various viral variants. nih.gov The antiviral mechanism of some compounds involves the inhibition of endosomal acidification, which is crucial for the entry of viruses that utilize a pH-dependent endocytic pathway. plos.org

Table 2: Antiviral Activity of Glycyrrhizin and its Derivatives against SARS-CoV-2

Compound/Derivative Cell Line Key Finding Reference
Glycyrrhizin Vero E6 Significantly reduced SARS-CoV-2 RNA levels. nih.gov
Glycyvir (Nicotinic acid derivatives of Glycyrrhizic acid) Vero E6 Inhibited replication of multiple SARS-CoV-2 strains. mdpi.com
Glycyrrhizic Acid - Interacted with S protein, blocking binding to host cells. mdpi.com

Antibacterial and Antifungal Effects

Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant S. aureus (MRSA))

Glycyrrhetinic acid (GRA) and its derivatives have demonstrated significant antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). researchgate.netnih.govbiocrick.com In a study evaluating several GRA derivatives, GRA and disodium (B8443419) succinoyl glycyrrhetinate (GR-SU) showed strong antibacterial effects. researchgate.netnih.gov At concentrations above twice the minimum inhibitory concentration (MIC), these compounds exhibited bactericidal activity, while at the MIC, they had a bacteriostatic effect. researchgate.netbiocrick.com

The mechanism of action appears to involve the disruption of metabolic processes. DNA microarray analysis has indicated that GR-SU alters the expression of numerous genes related to transporters and metabolic factors for carbohydrates and amino acids. researchgate.netnih.govbiocrick.com This suggests that the antibacterial activity may be due, at least in part, to the inhibition of these metabolic pathways. researchgate.netnih.govbiocrick.com

Furthermore, 18β-glycyrrhetinic acid (GRA) has been shown to have bactericidal activity against MRSA USA300 at concentrations exceeding 0.223 μM. nih.govnih.gov At sub-lethal concentrations, GRA reduces the expression of key virulence genes in S. aureus, such as saeR and hla. nih.govnih.gov This dual action of being bactericidal at high concentrations and an anti-virulence agent at lower concentrations highlights its potential as a therapeutic agent for MRSA infections. nih.govnih.gov Studies have also shown that GRA can reduce the bioburden of MRSA in biofilm models, suggesting its utility as a biofilm dispersal agent. mdpi.com

**Table 3: Antibacterial Activity of Glycyrrhetinic Acid and its Derivatives against *S. aureus***

Compound Bacterial Strain(s) Key Finding Reference
Glycyrrhetinic Acid (GRA) and Disodium succinoyl glycyrrhetinate (GR-SU) 50 clinical S. aureus strains (including 18 MRSA) Strong antibacterial activity; bactericidal at >2x MIC, bacteriostatic at 1x MIC. researchgate.netnih.gov
18β-glycyrrhetinic acid (GRA) MRSA USA300 Bactericidal at >0.223 μM; reduced expression of virulence genes at sub-lethal doses. nih.govnih.gov
Disodium succinoyl glycyrrhetinate (GR-SU) S. mutans Bacteriostatic effect; suppressed biofilm formation and acid production. researchgate.net

Modulation of Bacterial Metabolic Pathways (e.g., Carbohydrate and Amino Acid Metabolism)

While direct studies on this compound's effects on bacterial metabolic pathways are limited, research on its active component, glycyrrhetinic acid (GA), and its derivatives provides significant insights. The antibacterial action of these compounds appears to be linked to the disruption of essential metabolic processes in bacteria.

One study investigating the effects of glycyrrhetinic acid and its derivative, disodium succinoyl glycyrrhetinate (GR-SU), on Staphylococcus aureus revealed that these compounds alter the expression of a multitude of genes, including those involved in transport and metabolism. researchgate.netnih.gov Specifically, the expression of genes related to carbohydrate and amino acid metabolism was significantly affected by the presence of GR-SU. This suggests that the antibacterial activity may stem from the inhibition of these metabolic pathways. researchgate.netnih.gov

Further supporting this hypothesis, the presence of glycyrrhetinic acid or GR-SU increased the nutritional requirements of S. aureus for both carbohydrates and amino acids. nih.gov This indicates that the compounds likely interfere with the bacteria's ability to uptake or utilize these essential nutrients, thereby inhibiting their growth. plos.org The proposed mechanism is not one of a specific target but rather a broader disruption of nutrient acquisition and metabolic function. plos.org

Metabolic analyses of Staphylococcus aureus treated with 18β-glycyrrhetinic acid have shown significant changes in intracellular polar metabolite profiles. These changes include increased levels of succinate (B1194679) and citrate, and notable reductions in several amino acids, particularly branched-chain amino acids. nih.gov Such alterations point towards a disruption of the tricarboxylic acid (TCA) cycle and amino acid catabolism, which are central to cellular energy production. nih.gov

Table 1: Effect of Glycyrrhetinic Acid and its Derivative on S. aureus Metabolism

Compound Effect on Gene Expression Impact on Nutritional Requirements Reference
Glycyrrhetinic Acid (GA) Not directly tested, but increased nutritional requirements suggest metabolic pathway inhibition. Increased requirement for carbohydrates and amino acids. nih.gov
Disodium Succinoyl Glycyrrhetinate (GR-SU) Altered expression of genes involved in carbohydrate and amino acid metabolism. Increased requirement for carbohydrates and amino acids. researchgate.netnih.gov
18β-Glycyrrhetinic Acid Not directly tested, but metabolic profile changes suggest TCA cycle and amino acid catabolism disruption. Not applicable nih.gov

Synergistic Effects with Conventional Antimicrobials

Research has demonstrated that glycyrrhetinic acid and its derivatives, including by extension this compound, can enhance the efficacy of conventional antibiotics, a phenomenon known as synergism. This is particularly relevant in the context of antibiotic-resistant bacterial strains.

In studies involving methicillin-resistant Staphylococcus aureus (MRSA), both glycyrrhetinic acid (GA) and disodium succinoyl glycyrrhetinate (GR-SU) exhibited a synergistic effect when combined with the aminoglycoside antibiotic gentamicin (B1671437). researchgate.netnih.gov This suggests that these compounds can lower the minimum inhibitory concentration (MIC) of gentamicin required to inhibit the growth of MRSA.

Further research on 18β-glycyrrhetinic acid has shown that it can potentiate the activity of several antibiotics against MRSA. trichopartner.pl A notable synergistic effect was observed when GA was combined with aminoglycosides such as tobramycin, gentamicin, and amikacin, as well as with polymyxin (B74138) B. trichopartner.pl The potentiation was significant, with the antibiotic activity being enhanced by as much as 32- to 64-fold for tobramycin. trichopartner.pl

The triterpenoid (B12794562) saponin (B1150181) glycyrrhizic acid, a precursor to glycyrrhetinic acid, has also been found to decrease gentamicin resistance in vancomycin-resistant Enterococcus faecium. thieme-connect.de At subinhibitory concentrations, glycyrrhizic acid significantly reduced the MIC of gentamicin, indicating a potential therapeutic application in co-administration for certain bacterial infections. thieme-connect.de

Table 2: Synergistic Effects of Glycyrrhetinic Acid and its Derivatives with Antibiotics

Compound Antibiotic Bacterial Strain Observed Effect Reference
Glycyrrhetinic Acid (GA) Gentamicin Methicillin-resistant Staphylococcus aureus (MRSA) Synergistic effect researchgate.netnih.gov
Disodium Succinoyl Glycyrrhetinate (GR-SU) Gentamicin Methicillin-resistant Staphylococcus aureus (MRSA) Synergistic effect researchgate.netnih.gov
18β-Glycyrrhetinic Acid Tobramycin, Gentamicin, Amikacin, Polymyxin B Methicillin-resistant Staphylococcus aureus (MRSA) Enhanced antibiotic activity (up to 64-fold for tobramycin) trichopartner.pl
Glycyrrhizic Acid Gentamicin Vancomycin-resistant Enterococcus faecium Reduced MIC of gentamicin thieme-connect.de

In Vitro Activity against Fungal Pathogens (e.g., Candida albicans)

The antifungal properties of compounds derived from licorice root have been recognized for centuries. Modern in vitro studies have substantiated these effects, particularly against the opportunistic fungal pathogen Candida albicans.

Research focused on 18-beta glycyrrhetinic acid (18-beta GA), the active aglycone of this compound, has demonstrated its efficacy against clinical isolates of C. albicans. researchgate.netnih.gov The in vitro growth of these strains was significantly inhibited by relatively low concentrations of 18-beta GA, with a notable pH-dependent effect. researchgate.netnih.gov One study reported that a concentration of 6.2 µg/mL of 18-beta GA was sufficient to markedly reduce the growth of C. albicans strains isolated from patients with recurrent vulvovaginal candidiasis. researchgate.netnih.gov

Other studies have also highlighted the antifungal potential of various phytochemicals from licorice root, including glycyrrhizin, licochalcone A, and glabridin, against C. albicans infections. researchgate.net The collective evidence suggests that 18-beta GA is a promising agent for its antifungal activity.

Hepatoprotective Research

The protective effects of licorice-derived compounds on the liver have been a significant area of scientific inquiry. This compound, through its active component glycyrrhetinic acid, is implicated in these hepatoprotective mechanisms.

Protection Against Chemically-Induced Liver Injury (e.g., Carbon Tetrachloride)

Carbon tetrachloride (CCl4) is a well-known hepatotoxin used in experimental models to induce liver injury. Studies have shown that glycyrrhetinic acid and its precursors can protect the liver from CCl4-induced damage. researchgate.netnih.govnih.govplos.org

Pretreatment with 18β-glycyrrhetinic acid (GA) in mice prior to CCl4 administration significantly prevented the expected rise in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage. nih.gov This protective effect was dose-dependent. nih.gov Furthermore, GA pretreatment also prevented the depletion of glutathione (B108866) (GSH), an important endogenous antioxidant, in the livers of CCl4-intoxicated mice. nih.gov

The mechanism behind this hepatoprotection is believed to involve the inhibition of cytochrome P450 2E1 (CYP2E1), the primary enzyme responsible for the bioactivation of CCl4 into toxic free radicals. nih.gov Treatment with GA was found to significantly decrease the activity of CYP2E1. nih.gov Additionally, GA exhibited direct free radical scavenging effects. nih.gov

Other research has indicated that glycyrrhetinic acid can protect the liver from oxidative stress by activating the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which enhances the expression of antioxidant enzymes. plos.org

Table 3: Hepatoprotective Effects of Glycyrrhetinic Acid against CCl4-Induced Injury

Parameter Effect of CCl4 Effect of Glycyrrhetinic Acid Pretreatment Reference
Serum ALT and AST Increased Significantly prevented increase nih.gov
Hepatic Glutathione (GSH) Depleted Significantly prevented depletion nih.gov
Cytochrome P450 2E1 (CYP2E1) Activity Not directly measured Significantly decreased nih.gov
Nrf2 Signaling Pathway Decreased nuclear expression Markedly reversed decrease plos.org

Effects on Hepatic Stellate Cells

Hepatic stellate cells (HSCs) play a crucial role in the development of liver fibrosis. When activated, these cells proliferate and produce excessive amounts of extracellular matrix proteins, leading to scarring of the liver. Research suggests that glycyrrhetinic acid can modulate the behavior of HSCs.

In vitro studies have demonstrated that glycyrrhetinic acid (GA) has an inhibitory effect on the proliferation and collagen production of HSCs. wjgnet.com This inhibition is associated with a delay in the transformation of HSCs into their activated, myofibroblast-like form. wjgnet.com By preventing this activation, GA can potentially reduce the fibrogenic response in the liver.

Furthermore, GA has been shown to down-regulate the expression of type I and type III procollagen (B1174764) mRNA in HSCs, which are the primary components of the fibrotic scar. wjgnet.com The mechanism for this is thought to be, at least in part, through the down-regulation of the binding activity of NF-κB, a key transcription factor involved in inflammation and HSC activation. wjgnet.com Recent research has also indicated that 18β-glycyrrhetinic acid can induce apoptosis in activated hepatic stellate cells, which would further contribute to a reduction in liver fibrosis. nih.gov

Neuroprotective and Neurological Disorder Research

There is a growing body of evidence suggesting that active compounds from licorice, including glycyrrhetinic acid, possess neuroprotective properties. phcogrev.comresearchgate.net These effects have been observed in various models of neurological damage and neurodegenerative diseases.

The neuroprotective effects of licorice and its components are thought to be mediated through several mechanisms. One key pathway is the inhibition of high-mobility group box 1 (HMGB1), a protein that acts as an inflammatory trigger. researchgate.net By inhibiting HMGB1, glycyrrhizic acid (the precursor to glycyrrhetinic acid) and its metabolites can suppress the inflammatory cascade that follows an ischemic event. researchgate.net

Another important mechanism is the modulation of apoptosis, or programmed cell death. Glycyrrhetinic acid has been shown to influence the PI3K/Akt signaling pathway, which plays a role in cell survival and the inhibition of apoptosis. researchgate.net Studies have also indicated that these compounds can inhibit glutamate-mediated excitotoxicity, a process that leads to neuronal damage in conditions like stroke. phcogrev.com

In animal models of ischemic stroke, the administration of licorice extract or its purified active components has been shown to significantly reduce the volume of the resulting infarct. phcogrev.com This neuroprotective effect is attributed to the inhibition of both inflammatory responses and excitotoxic neural damage. phcogrev.com The potential therapeutic applications of these findings extend to chronic neurodegenerative conditions such as Alzheimer's and Parkinson's disease. phcogrev.com

Anti-Diabetic Potential

Insulin (B600854) resistance in peripheral tissues like skeletal muscle is a hallmark of type 2 diabetes. nih.gov L-6 rat skeletal muscle cells are a common in vitro model for studying insulin sensitivity and glucose uptake. nih.gov The streptozotocin (B1681764) (STZ)-induced diabetic rat is a widely used in vivo model that mimics type 1 diabetes, characterized by hyperglycemia resulting from pancreatic beta-cell destruction. nih.govnih.govmdpi.com

Research on derivatives of glycyrrhetinic acid (GA) has revealed their potential to enhance insulin sensitivity. mdpi.comresearchgate.net Certain GA derivatives act as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. mdpi.com Inhibition of PTP1B is a key strategy for increasing insulin sensitivity. mdpi.com In studies using STZ-induced diabetic rats, oral administration of these GA derivatives resulted in significant anti-diabetic activity. researchgate.net Furthermore, studies on glycyrrhizin have shown it can ameliorate diabetic symptoms in genetically diabetic mice, including reducing blood glucose levels. jst.go.jp These collective findings suggest that this compound, as a salt of glycyrrhetinic acid, could contribute to improved insulin sensitivity and glycemic control.

A key therapeutic strategy for managing diabetes is to control postprandial hyperglycemia by slowing the absorption of glucose from the intestine. mdpi.com This is often achieved by inhibiting carbohydrate-digesting enzymes such as α-glucosidase. mdpi.com

Studies have shown that derivatives of glycyrrhetinic acid (GA) can function as α-glucosidase inhibitors. mdpi.comresearchgate.net By inhibiting this enzyme, these compounds can reduce the breakdown of complex carbohydrates into absorbable glucose in the small intestine. mdpi.com A specific derivative of GA was identified as a dual inhibitor of both PTP1B and α-glucosidase, giving it a two-pronged approach to managing diabetes by both increasing insulin sensitivity and reducing intestinal glucose absorption. mdpi.com This dual action makes it a promising candidate for a first-line approach to lower the risk of developing type 2 diabetes. mdpi.com Given that this compound shares the core glycyrrhetinic acid structure, it is plausible that it could serve as a basis for developing compounds with similar activities.

Anti-Parasitic Activities

The rise of anthelmintic resistance in gastrointestinal nematodes (GINs) of livestock, such as sheep, necessitates the search for novel, effective antiparasitic compounds. nih.govparasite-journal.org Natural products are a promising source for such agents.

The in vitro anthelmintic properties of glycyrrhetinic acid have been evaluated against a mixture of sheep GINs, primarily Trichostrongylus spp. and Teladorsagia/Ostertagia spp. nih.govparasite-journal.orgnih.govparasite-journal.org These studies utilized established assays including the Egg Hatch Test (EHT), Larval Development Test (LDT), and Larval Migration Inhibition Test (LMIT). nih.govnih.gov

Glycyrrhetinic acid demonstrated significant, concentration-dependent anthelmintic effects across all tests. nih.gov In the EHT, it was highly effective at inhibiting the hatching of nematode eggs. nih.gov In the LDT and LMIT, glycyrrhetinic acid showed markedly higher efficacy compared to a crude aqueous extract of Glycyrrhiza glabra (licorice) root, with its activity at the highest concentrations being comparable to the conventional anthelmintic drug thiabendazole. nih.govparasite-journal.orgparasite-journal.org The potent activity of glycyrrhetinic acid in these assays suggests that it, and by extension its salt form, this compound, represents a strong candidate for development as a natural de-wormer. nih.govparasite-journal.org

Data Tables

Table 1: In Vitro Anthelmintic Efficacy of Glycyrrhetinic Acid Against Sheep Gastrointestinal Nematodes Data extracted from Maestrini et al., 2021. nih.govparasite-journal.orgnih.govparasite-journal.orgresearchgate.net

Test Concentration (mg/mL) Efficacy of Glycyrrhetinic Acid (%)
Egg Hatch Test (EHT) 30 >95%
10 ~90%
5 ~80%
1 ~60%
0.5 ~40%
Larval Development Test (LDT) 30 ~100%
10 ~98%
5 ~95%
1 ~65%
0.5 ~60%
Larval Migration Inhibition Test (LMIT) 30 ~100%
10 ~90%
5 ~75%
1 ~30%
0.5 ~20%

Table 2: Effects of Glycyrrhizic Acid (GA) on Renal Parameters in Diabetic Mice Data synthesized from Wang et al., 2020. nih.gov

Parameter Effect of GA Supplementation Implication
Renal Carboxymethyllysine Dose-dependently reduced Mitigation of Advanced Glycation End Product accumulation
Plasma HbA1c Decreased at 0.1% and 0.2% doses Improved long-term glycemic control
Renal Aldose Reductase Activity Declined Inhibition of the polyol pathway, reducing sorbitol accumulation
Renal Glyoxalase-1 (Glo-1) Activity Dose-dependently increased Enhanced detoxification of glycative precursors
Renal Methylglyoxal Level Decreased Reduction in a key precursor for AGE formation
Renal NF-κB Expression Suppressed Anti-inflammatory effect

Anti-malarial and Anti-filarial Activities in Preclinical Models

The emergence of drug resistance in parasites that cause malaria and filariasis necessitates the discovery of new therapeutic agents. nih.gov Glycyrrhetinic acid, the aglycone of which this compound is a salt, and its derivatives have been investigated in various preclinical models for their potential to combat these parasitic diseases. umlub.pl Research has focused on evaluating their efficacy against Plasmodium species, the causative agents of malaria, and filarial nematodes, which are responsible for debilitating diseases like lymphatic filariasis. nih.govbenthamdirect.com

Anti-malarial Investigations

The primary active constituent of licorice root, 18β-glycyrrhetinic acid (GA), has demonstrated significant anti-malarial properties in preclinical studies. nih.govnih.gov In vitro assessments against the human malaria parasite, Plasmodium falciparum, revealed notable inhibitory activity. nih.govnih.gov One study reported an IC50 value of 1.69 µg/mL for GA against P. falciparum. nih.govnih.govbrettelliott.com Further in vivo evaluations in mouse models showed a dose-dependent anti-malarial effect, with activity ranging from 68% to 100% at various doses. nih.govnih.gov Molecular docking studies have suggested that the anti-malarial action of GA may involve the inhibition of Plasmodium falciparum lactate dehydrogenase (pfLDH), an enzyme critical for the parasite's energy metabolism through glycolysis. nih.govnih.gov

To enhance efficacy and overcome potential resistance, novel derivatives of glycyrrhetinic acid have been synthesized and tested. A series of glycyrrhetinic acid-triazole derivatives were designed and evaluated for their anti-plasmodial activity against a chloroquine-sensitive (NF-54) strain of P. falciparum. rsc.orgrsc.org One particular derivative, identified as compound-17 in the study, emerged as the most potent, with an IC50 of 0.47 µM. rsc.orgrsc.org Mechanistic studies indicated that this compound induces apoptotic death in the parasite. This is achieved through the elevation of reactive oxygen species (ROS), a decrease in the glutathione/glutathione disulfide (GSH/GSSG) ratio, and a reduction in mitochondrial potential, ultimately leading to increased caspase-3 activity and DNA damage. rsc.orgrsc.org In murine models, this derivative significantly suppressed parasitemia and demonstrated protective effects against hepatic damage. rsc.orgrsc.org

Table 1: Preclinical Anti-malarial Activity of Glycyrrhetinic Acid and Derivatives
CompoundModel SystemKey FindingsReference
18β-glycyrrhetinic acid (GA)In vitro (P. falciparum)Demonstrated significant anti-malarial potential with an IC50 of 1.69 µg/mL. nih.govnih.govnih.gov
18β-glycyrrhetinic acid (GA)In vivo (Mouse model)Showed dose-dependent activity ranging from 68-100%. nih.govnih.gov
Glycyrrhetinic acid-triazole derivative (compound-17)In vitro (P. falciparum, NF-54 strain)Highly active with an IC50 of 0.47 µM; induces apoptosis via oxidative stress. rsc.orgrsc.org
Glycyrrhetinic acid-triazole derivative (compound-17)In vivo (Mouse model)Resulted in significant chemo-suppression of parasitemia and reduced hepatic damage. rsc.orgrsc.org

Anti-filarial Investigations

Lymphatic filariasis is a chronic disease for which current drugs primarily target the microfilariae (larval stage) and are less effective against adult worms. benthamdirect.comnih.gov This limitation has driven research into new macrofilaricidal agents. Glycyrrhetinic acid (GA) and its semi-synthetic derivatives have been explored as potential anti-filarial leads. nih.govnih.gov Initial in vitro studies showed that GA itself had efficacy against the microfilariae of Brugia malayi (LC100: 12.5 µM; IC50: 1.20 µM) but was inactive against the adult worms. nih.gov

Subsequent research focused on creating more potent analogs. nih.govnih.gov A series of 3-O-acyl and linear chain amide derivatives of GA were synthesized and assessed. benthamdirect.comnih.gov Among these, derivatives designated as GAD-2, GAD-3, and GAD-4 were found to be more potent than both the parent compound GA and the standard drug diethylcarbamazine (B1670528) (DEC). nih.gov These compounds reduced the motility of Brugia malayi adult worms by up to 74%, a significant improvement over the 49% reduction seen with GA and DEC. nih.gov Furthermore, these derivatives demonstrated a 100% reduction of microfilariae. nih.gov Molecular docking studies suggested these active derivatives interact favorably with the Brugia malayi trehalose-6-phosphate (B3052756) phosphatase (Bm-TPP) protein, a potential drug target. nih.gov

In another study, a benzyl amide analog of GA (designated as compound 6a) was found to kill both adult worms and microfilariae of B. malayi at concentrations of 25 µM and 50 µM, respectively. nih.gov This analog also showed promising macrofilaricidal activity in an in vivo B. malayi-jird model. nih.gov

Table 2: Preclinical Anti-filarial Activity of Glycyrrhetinic Acid and Derivatives
CompoundModel SystemKey FindingsReference
Glycyrrhetinic acid (GA)In vitro (B. malayi microfilariae)Effective against microfilariae (IC50: 1.20 µM), but inactive against adult worms. nih.gov
GA Derivatives (GAD-2, GAD-3, GAD-4)In vitro (B. malayi adult worms)Reduced motility by up to 74%, compared to 49% for GA and DEC. nih.gov
GA Derivatives (GAD-2, GAD-3, GAD-4)In vitro (B. malayi microfilariae)Achieved 100% reduction of microfilariae. nih.gov
Benzyl amide analog of GA (6a)In vitro (B. malayi)Killed adult worms at 25 µM and microfilariae at 50 µM. nih.gov
Benzyl amide analog of GA (6a)In vivo (B. malayi-jird model)Showed promising macrofilaricidal (adult worm-killing) activity. nih.gov

Advanced Research Methodologies and Analytical Approaches for Potassium Glycyrrhetinate Studies

Analytical and Characterization Techniques

Precise and reliable analytical methods are fundamental for the quality control and characterization of potassium glycyrrhetinate (B1240380). These techniques ensure the purity and concentration of the compound, which is critical for interpreting research findings.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic molecules, including dipotassium (B57713) glycyrrhizinate, without relying on a specific reference standard for the target analyte. nih.gov The signal area in an NMR spectrum is directly proportional to the number of nuclei generating the resonance, allowing for direct quantification. nih.gov

A simple, rapid, and selective 1H-NMR method has been successfully developed and validated for assessing the purity of dipotassium glycyrrhizinate. nih.govnih.gov In these studies, internal standards such as potassium hydrogen phthalate (B1215562) (KHP) and fumaric acid (FA) were used. nih.gov The H-12 signal of the glycyrrhizinate molecule was selected for quantification due to its good separation, single peak form, and clear baseline in the spectrum. mdpi.com Key experimental parameters, including relaxation delay (D1) and pulse angle, were optimized to ensure accurate quantification. researchgate.net A 30° pulse angle and a relaxation delay of at least 30 seconds were found to be important for obtaining accurate results. mdpi.comresearchgate.net

The method's validation demonstrated high reliability, specificity, linearity, precision, and accuracy. nih.gov The results obtained from qNMR analysis were consistent with those from High-Performance Liquid Chromatography (HPLC) with ultraviolet detection, confirming its validity as a practical and reliable protocol for the determination of dipotassium glycyrrhizinate and its analogs. nih.govmdpi.comresearchgate.net

Table 1: Validation Parameters for qNMR Purity Assessment of Dipotassium Glycyrrhizinate

ParameterInternal StandardFinding/ResultSource
Linearity (Correlation Coefficient, r²)Fumaric Acid & Potassium Hydrogen PhthalateExcellent linearity was achieved with correlation coefficients greater than 0.999. mdpi.com
Accuracy (Recovery Rate)Fumaric AcidAverage recovery rate was 99.29%. nih.gov
Accuracy (Recovery Rate)Potassium Hydrogen PhthalateAverage recovery rate was 99.90%. nih.gov
Precision (RSD)Fumaric Acid & Potassium Hydrogen PhthalateThe Relative Standard Deviation (RSD) values were within 2.0%. nih.gov
ComparabilityN/ANo significant differences were found between quantitative results from qNMR and HPLC-UV methods. mdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov For glycyrrhizin (B1671929) and its derivatives, HPLC-UV serves as a conventional method for purity analysis and quantification. researchgate.netjuniperpublishers.com

In studies involving dipotassium glycyrrhizinate, HPLC-UV has been used as a comparative method to validate the accuracy of qNMR results. mdpi.com The findings consistently show that there are no significant differences between the purity values determined by HPLC-UV and those obtained by the qNMR method. nih.govmdpi.com

The development of a reverse-phase HPLC (RP-HPLC) method is common for analyzing glycyrrhizin-related compounds. nih.govjuniperpublishers.com These methods typically involve a C18 column and a mobile phase consisting of a buffer (like potassium dihydrogen phosphate) and an organic solvent (like acetonitrile (B52724) or methanol) in a gradient elution mode. juniperpublishers.comeco-vector.com Detection by UV is often performed at specific wavelengths where the analyte has maximum absorbance, such as 254 nm for glycyrrhizic acid. juniperpublishers.com However, a challenge with glycyrrhizic acids is that their UV absorption is generally weak and occurs toward the end of the UV region, which can make calibration difficult. researchgate.net

Table 2: Example of HPLC-UV Chromatographic Conditions for Glycyrrhizin-Related Compounds

ParameterConditionSource
ColumnInertsil ODS 3V (250mm x 4.6mm, 5µm) or similar C18 column nih.govjuniperpublishers.com
Mobile PhaseGradient elution with KH₂PO₄ buffer and acetonitrile juniperpublishers.com
Flow Rate1.0 mL/min juniperpublishers.com
Detection Wavelength254 nm for Glycyrrhizic Acid (GA) juniperpublishers.com
Injection Volume20 µL juniperpublishers.com
Column Temperature40°C juniperpublishers.com

In Vitro Cellular and Biochemical Assays

In vitro assays are essential for elucidating the biological activities of potassium glycyrrhetinate at the cellular and molecular levels. These assays investigate its effects on cell health, proliferation, and programmed cell death pathways.

Cell viability and proliferation assays are foundational in determining the cytotoxic or cytostatic effects of a compound. abcam.com Tetrazolium salt-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose. nih.gov These assays measure the metabolic activity of living cells, which is typically proportional to the number of viable cells. abcam.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple, insoluble formazan (B1609692) product. nih.govrndsystems.com This formazan must be solubilized before its absorbance can be measured. nih.gov

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium assay. abcam.com It is based on the reduction of the yellow XTT salt to a water-soluble, orange-colored formazan product by mitochondrial enzymes. abcam.comrndsystems.com A key advantage of the XTT assay over the MTT assay is that its formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the procedure. abcam.com Studies have shown the XTT assay can offer greater sensitivity than the MTT assay in certain contexts. abcam.comnih.gov In research on 18β-glycyrrhetinic acid (the active metabolite of this compound), a similar assay (CCK-8) was used to demonstrate that the compound decreased the viability of human HaCaT keratinocytes in a dose-dependent manner. nih.gov

Table 3: Comparison of MTT and XTT Cell Viability Assays

FeatureMTT AssayXTT AssaySource
Tetrazolium Salt3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (Positively charged)2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (Negatively charged) nih.govthermofisher.com
ProductPurple, water-insoluble formazanOrange, water-soluble formazan abcam.comrndsystems.com
Solubilization StepRequiredNot required abcam.com
PrincipleReduction of tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells. abcam.comnih.gov
DetectionAbsorbance measurement with a spectrophotometer (microplate reader). rndsystems.com

To understand the mechanisms behind a compound's effect on cell viability, researchers often investigate its impact on the cell cycle and apoptosis (programmed cell death).

Flow Cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, allowing for the quantification of cells in different phases (G0/G1, S, G2/M) based on their DNA content. bdbiosciences.com To detect apoptosis, flow cytometry is commonly used with Annexin V/Propidium Iodide (PI) staining. nih.gov In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. abcam.com PI is a membrane-impermeable dye used to identify late apoptotic or necrotic cells with compromised membranes. abcam.com Studies on 18β-glycyrrhetinic acid have used flow cytometry to show its ability to induce G0/G1 phase arrest in MCF-7 breast cancer cells and to significantly increase the apoptotic cell population. nih.govnih.gov

Western Blotting is used to detect specific proteins in a sample. In apoptosis research, it is crucial for identifying the activation of key signaling molecules. bio-rad-antibodies.com

Caspases: These are proteases that execute the apoptotic program. They exist as inactive pro-enzymes and are cleaved to become active. Western blotting can detect the cleaved (active) forms of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3, caspase-7). bio-rad-antibodies.com Studies show that 18β-glycyrrhetinic acid treatment leads to increased caspase-9 and caspase-3 activity. nih.gov

PARP (Poly (ADP-ribose) polymerase): This is a 116 kDa protein involved in DNA repair. During apoptosis, it is cleaved by active caspase-3 into an 89 kDa fragment and a 24 kDa fragment, which inactivates its repair function. bio-rad-antibodies.com The detection of the 89 kDa cleaved PARP fragment is a hallmark of caspase-dependent apoptosis. researchgate.net Research has demonstrated that 18β-glycyrrhetinic acid induces the cleavage of PARP in breast cancer cells. nih.gov

LC3-II and p62: These are markers of autophagy, a cellular degradation process that can be linked to cell death. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to LC3-II, which is recruited to autophagosome membranes. An accumulation of LC3-II can indicate the induction of autophagy or a blockage in the autophagic process. nih.gov The protein p62 binds to LC3 and is degraded during autophagy, so its accumulation can also signify impaired autophagic flux. nih.gov Studies have found that 18β-glycyrrhetinic acid treatment leads to a dose-dependent accumulation of both LC3-II and p62 in breast cancer cells. nih.gov

Table 4: Key Protein Markers for Apoptosis and Autophagy Analysis via Western Blot

MarkerFunction/Role in PathwayChange Detected by Western BlotSource
Caspase-3Effector caspase that executes apoptosis.Appearance of cleaved (active) fragments (e.g., p17, p12). bio-rad-antibodies.com
PARPDNA repair enzyme; a substrate for active caspase-3.Appearance of the 89 kDa cleaved fragment. nih.gov
LC3-IIMarker for autophagosome formation.Increased levels indicate autophagy induction or blocked flux. nih.gov
p62Autophagy substrate that links ubiquitinated proteins to LC3.Accumulation can indicate inhibition of autophagic degradation. nih.gov

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. plos.orgthermofisher.com The process involves converting RNA from a sample into complementary DNA (cDNA) through reverse transcription (RT), followed by the amplification of the cDNA using qPCR. thermofisher.com This method allows researchers to quantify changes in gene transcription in response to a treatment, such as with this compound.

A critical aspect of RT-qPCR is the normalization of the data to account for variations in RNA quality and quantity between samples. scirp.org This is achieved by using reference genes (also known as housekeeping genes), which should be stably expressed across all experimental conditions. plos.org However, the expression of many common reference genes can vary under different conditions, making it essential to validate the most stable reference genes for each specific experimental setup. scirp.org For studies on compounds from Glycyrrhiza species, genes like ELF1A, ELF1B, Fbox, and G6PD have been identified as stable reference genes under certain conditions. plos.org

In a study on a psoriasis-like mouse model, RT-PCR was used to examine the relative expression of inflammatory cytokine genes, such as TNF-α, IL-22, and IL-17A, demonstrating that 18β-glycyrrhetinic acid treatment could ameliorate skin lesions. nih.gov This highlights how RT-qPCR can be used to investigate the molecular mechanisms underlying the pharmacological effects of glycyrrhetinate compounds by measuring their impact on the expression of relevant target genes.

Table 5: Validated Reference Genes for RT-qPCR Studies in Glycyrrhiza Species

Reference GeneGene NameExperimental ConditionSource
ELF1A / ELF1BEukaryotic translation initiation factor 1A / 1BVirus infection plos.org
Fbox / G6PDF-box protein / Glucose-6-phosphate dehydrogenaseDifferent developmental stages plos.org
CAC / TUB / ABCC2Clathrin adaptor complexes / Tubulin / ATP-binding cassette transporter C2Methyl Jasmonate (MeJA) treatment nih.gov
UBL-2a / ADFUbiquitin protein ligase 2a / Actin depolymerizing factorVarious abiotic stresses (cold, water stress) scirp.org

Quantification of Cytokines and Inflammatory Mediators

The anti-inflammatory properties of this compound and its derivatives are often evaluated by measuring their impact on the production of various cytokines and inflammatory mediators. These studies typically involve in vitro cell cultures or in vivo animal models where inflammation has been induced.

Commonly quantified pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govmdpi.commdpi.com The expression of these molecules is a hallmark of the inflammatory response. For instance, in studies using dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice, dipotassium glycyrrhizinate (DPG) has been shown to downregulate the expression of pro-inflammatory genes such as CXCL1, CXCL3, CXCL5, PTGS2, IL-1β, IL-6, CCL12, and CCL7. mdpi.com In a similar model, DPG treatment led to a significant reduction in the release of High Mobility Group Box 1 (HMGB1), a key pro-inflammatory cytokine, and subsequently decreased the expression of TNF-α, IL-1β, and IL-6. mdpi.com

Conversely, the levels of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), are also measured. An increase in IL-10 production is indicative of an anti-inflammatory effect. In a study on skin wound healing in rats, DPG treatment resulted in a significant increase in the expression of Il-10 while reducing the expression of Tnf-α and Nf-kb. nih.gov

Other important inflammatory mediators that are frequently assessed include cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively. mdpi.commdpi.com Studies have shown that DPG can decrease the expression of Cox-2 mRNA in animal models of skin inflammation. mdpi.com Furthermore, the compound has been observed to inhibit the release of leukotrienes and prostaglandins. nih.gov

The quantification of these molecules is typically performed using techniques such as real-time quantitative polymerase chain reaction (RT-qPCR) to measure gene expression levels and enzyme-linked immunosorbent assay (ELISA) to measure protein concentrations in tissue homogenates or cell culture supernatants. nih.govmdpi.com

Table 1: Effects of Dipotassium Glycyrrhizinate (DPG) on Inflammatory Mediators in a Rat Skin Wound Healing Model

MediatorEffect of DPG TreatmentPhase of Observation
Pro-inflammatory
Tnf-αSignificantly Reduced ExpressionInflammatory and Proliferative Phases nih.gov
Il-8Significantly Reduced ExpressionInflammatory and Proliferative Phases nih.gov
Cox-2Decreased mRNA ExpressionDays 3 and 7, remained lower on day 14 mdpi.com
Nf-kbReduced ExpressionAll treatment periods researchgate.net
Il-1Reduced ExpressionAll treatment periods researchgate.net
Irak-2Reduced ExpressionAll treatment periods researchgate.net
Anti-inflammatory
Il-10Accentuated and Significant IncreaseAll periods (3, 7, and 14 days) nih.gov

Enzyme Activity Assays (e.g., PTP1B, α-glucosidase, 11β-HSD)

Enzyme activity assays are crucial for elucidating the mechanisms of action of this compound and its related compounds. Key enzymes targeted in these studies include Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase, and 11β-hydroxysteroid dehydrogenase (11β-HSD).

Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase: These enzymes are significant targets in the research of anti-diabetic agents. nih.gov Glycyrrhetinic acid (GA), the aglycone of glycyrrhizin, has been shown to inhibit both PTP1B and α-glucosidase. nih.govresearchgate.net PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition can lead to improved glucose homeostasis. nih.gov α-glucosidase is involved in the intestinal absorption of glucose. nih.gov Studies on GA derivatives have demonstrated potent inhibitory activity against PTP1B, with some derivatives also showing dual inhibition of both PTP1B and α-glucosidase. nih.govresearchgate.net The inhibitory mechanism can be investigated through molecular docking, molecular dynamics, and enzymatic kinetics studies. researchgate.net

11β-hydroxysteroid dehydrogenase (11β-HSD): This enzyme has two main isoforms, 11β-HSD1 and 11β-HSD2. Glycyrrhetinic acid is a known non-selective inhibitor of 11β-HSDs. nih.gov 11β-HSD2 is responsible for converting cortisol to the inactive cortisone, and its inhibition can lead to an apparent mineralocorticoid excess syndrome. bmrservice.comvkm.no Enzyme assays for 11β-HSD2 often utilize cell lysates or recombinant enzymes to measure the conversion of cortisol to cortisone, which can be quantified using methods like colorimetric assays. nih.govbmrservice.com Research has focused on developing selective inhibitors for 11β-HSD2 by modifying the structure of glycyrrhetinic acid. nih.gov

Measurement of Reactive Oxygen Species (ROS) Production

The antioxidant properties of this compound and its derivatives are often assessed by measuring their ability to scavenge or inhibit the production of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•), are highly reactive molecules that can cause cellular damage. nih.gov

Studies have shown that glycyrrhizic acid can significantly reduce the production of ROS in vitro by inhibiting neutrophil metabolism. nih.gov In models of hypoxic-damaged PC12 cells, glycyrrhetinic acid treatment resulted in significantly lower production of ROS. phcogrev.com The measurement of ROS is often conducted using fluorescent probes that become oxidized in the presence of ROS, leading to a detectable signal.

Immunofluorescence and Immunohistochemistry

Immunofluorescence and immunohistochemistry are powerful techniques used to visualize the localization and expression of specific proteins within tissues and cells. In the context of this compound research, these methods are employed to observe changes in the expression of proteins involved in inflammation, wound healing, and other cellular processes.

For example, in wound healing studies, immunofluorescence can be used to detect the presence of gap junction proteins like connexin43 and adherens junction proteins. science.gov In studies of liver fibrosis, immunohistochemistry can be used to assess the expression of proteins like α-smooth muscle actin (α-SMA), a marker for activated myofibroblasts, and to localize the expression of receptors such as Proteinase-activated receptor 1 (PAR1). researchgate.netplos.org Similarly, in rat skin, the anti-inflammatory effect of preparations containing glycyrrhizic acid has been evaluated using hematoxylin (B73222) and eosin (B541160) (HE) staining and immunohistochemistry. tandfonline.com

In Vivo Preclinical Animal Model Systems

Rodent Models for Inflammation and Wound Healing Studies

Rodent models, particularly rats and mice, are extensively used to investigate the anti-inflammatory and wound healing properties of this compound and its derivatives. nih.govresearchgate.net These models allow for the study of complex biological processes in a living organism.

In a typical wound healing study, a circular excision is made on the back of the animal, and the wound is topically treated with the test compound over a period of time. nih.gov The healing process is then evaluated through macroscopic and histopathological analyses. nih.govresearchgate.net Macroscopic analysis involves measuring the wound closure rate, while histopathological analysis examines tissue sections for features like re-epithelialization, granulation tissue formation, and collagen deposition. nih.gov Gene expression of various cytokines and growth factors involved in healing is often analyzed using real-time qPCR. nih.gov For instance, in a study using Wistar rats, topical application of dipotassium glycyrrhizinate was found to decrease inflammatory exudate, increase granulation tissue and total collagen, and promote tissue re-epithelialization. nih.gov

Specialized Animal Models for Disease Pathogenesis (e.g., Diabetic Models, Liver Injury Models, Neurological Injury Models)

To investigate the therapeutic potential of this compound in specific diseases, specialized animal models are employed.

Diabetic Models: Streptozotocin-induced diabetic rats and genetically diabetic mice (e.g., KK-Ay mice) are common models to study the anti-diabetic effects of compounds. nih.govjst.go.jp In these models, researchers assess the compound's ability to regulate blood glucose, insulin, and lipid levels. nih.govjst.go.jp Glycyrrhizin has been shown to have an antidiabetic effect in non-insulin-dependent diabetes model mice. jst.go.jp Furthermore, glycyrrhizin-based hydrogels have been demonstrated to accelerate cutaneous wound closure in both normoglycemic and diabetic mice. nih.gov

Liver Injury Models: Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice is a widely used model to study the protective effects of compounds against liver damage. plos.orgresearchgate.net In this model, the administration of glycyrrhetinic acid has been shown to protect liver tissue. researchgate.net Another model involves the use of hepatotropic viruses, such as the mouse hepatitis virus (MHV), to induce viral hepatitis. nih.gov In such models, glycyrrhetinic acid has been found to alleviate liver injury by suppressing the inflammatory response. nih.gov

Neurological Injury Models: Various animal models are used to study the neuroprotective effects of this compound and its derivatives. These include models of ischemic stroke, traumatic brain injury (TBI), and neuroinflammation. phcogrev.comnih.gov For example, in a mouse model of ischemia-reperfusion injury, a derivative of glycyrrhizic acid was shown to reduce the expression of inflammatory mediators and improve neurological outcomes. nih.gov In a focal contusion animal model of TBI, glycyrrhetinic acid administration reduced lesion volume and the expression of the pro-inflammatory molecule HMGB1. nih.gov

Computational and Structural Biology Approaches

Computational and structural biology methods are instrumental in modern drug discovery and development, offering insights into the molecular interactions and systemic effects of compounds. For glycyrrhetinic acid and its derivatives, these approaches have been key to understanding their mechanisms of action at a molecular level.

Molecular docking and dynamics simulations are powerful in silico tools used to predict and analyze the binding of a ligand to a protein target. Numerous studies have employed these techniques to investigate the interactions of glycyrrhetinic acid (GA) and its derivatives with various biological targets, providing a basis for their observed pharmacological effects.

Molecular docking studies have identified a wide range of potential protein targets for GA. For instance, in the context of cancer, GA derivatives have been docked against targets such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Lactate (B86563) Dehydrogenase A (LDHA), showing good binding affinities. nih.gov In anti-filarial research, GA derivatives demonstrated favorable interactions with trehalose-6-phosphate (B3052756) phosphatase (Bm-TPP). nih.gov Docking studies have also been used to explore the anti-inflammatory mechanisms of related compounds, with ammonium (B1175870) glycyrrhizinate showing a higher affinity for microsomal prostaglandin (B15479496) E synthase type-2 (mPGES-2) and cyclooxygenase-2 (COX-2) over their type-1 counterparts, suggesting a selective inhibitory action. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, assessing its stability and the nature of the interactions over time. MD simulations of GA and glycyrrhizin (GL) with bovine serum albumin (BSA) revealed that the GL-BSA complex is primarily stabilized by hydrogen bonds, whereas the GA-BSA complex is stabilized by hydrophobic interactions. frontiersin.org In another study, MD simulations of GA aggregates with the anti-cancer drug paclitaxel (B517696) showed that GA can form co-joined clusters with the drug, potentially enhancing its bioavailability. nih.gov Furthermore, simulations have been used to investigate the stability of GA in complex with viral proteins, such as those from influenza viruses, revealing stable hydrogen bonding patterns that suggest a strong interaction. frontiersin.org

Table 2: Selected Molecular Docking and Dynamics Simulation Studies of Glycyrrhetinic Acid and Related Compounds

Compound(s) Target(s) Key Findings Computational Method(s) Reference
Glycyrrhetinic Acid Derivatives EGFR, FAK, LDHA, TS (Colorectal Cancer) Identified derivatives with high binding affinities (pKd ≥ 9 or 10). Molecular Docking nih.gov
Glycyrrhizin (GL), Glycyrrhetinic Acid (GA) Bovine Serum Albumin (BSA) GL-BSA complex stabilized by H-bonds; GA-BSA by hydrophobic interactions. Molecular Docking, Molecular Dynamics frontiersin.org
Glycyrrhetinic Acid Derivatives Trehalose-6-phosphate phosphatase (Anti-filarial) Good interactions with the Bm-TPP protein. Molecular Docking nih.gov
Ammonium Glycyrrhizinate mPGES-1/2, COX-1/2 (Inflammation) Higher affinity for mPGES-2 and COX-2. Molecular Docking researchgate.net
Glycyrrhizic Acid (GA) Influenza Virus Proteins Stable hydrogen bond formation, indicating strong interaction. Molecular Docking, Molecular Dynamics frontiersin.org

Bioinformatics Analysis for Pathway and Network Elucidation

Bioinformatics and network pharmacology are systems-level approaches that integrate data from genomics, proteomics, and other 'omics' to elucidate the complex biological pathways and networks affected by a compound. These methods have been applied to glycyrrhetinic acid (GA) and glycyrrhizic acid (GL) to predict their molecular targets and understand their polypharmacological effects.

Network pharmacology studies have been instrumental in mapping the multi-targeted nature of GA and GL. By constructing "compound-target-disease" networks, researchers have identified numerous potential targets for these compounds in various diseases. For instance, in non-small cell lung cancer (NSCLC), 181 common targets were identified for 18α-GA, with EGFR, AKT1, and MAPK1 being crucial hub targets. frontiersin.org Similarly, in the context of diabetic nephropathy, 186 therapeutic targets for GA were identified, with the PI3K/AKT signaling pathway being highlighted as a key pathway. wjgnet.com For gastric cancer, network pharmacology pointed towards the MAPK signaling pathway as a primary target of GA's anti-tumor effects. nih.govnih.gov

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are commonly used bioinformatics tools to understand the biological processes and signaling pathways associated with a set of genes or proteins. For GA, these analyses have consistently implicated pathways related to cancer, inflammation, and metabolic diseases. In the study on NSCLC, enrichment analysis revealed the involvement of multiple signaling pathways in the suppressive effects of 18α-GA. frontiersin.org KEGG analysis of 18β-GA has shown its involvement in pathways such as arrhythmogenic right ventricular cardiomyopathy, gastric cancer, and steroid hormone biosynthesis. nih.govfrontiersin.org In another study, a combination of bioinformatics analysis suggested that GL, along with other compounds, could act on the PI3K/AKT/NF-κB and MAPK signaling pathways to exert antiviral effects. nih.gov

The integration of bioinformatics with experimental validation provides a powerful approach to drug discovery. For example, after predicting the involvement of the MAPK pathway in gastric cancer through network pharmacology, subsequent in-vitro experiments confirmed that 18β-GA could suppress the expression of key proteins in this pathway. nih.govnih.gov

Table 3: Summary of Bioinformatics and Network Pharmacology Studies on Glycyrrhetinic Acid and Related Compounds

Compound Disease/Context Key Predicted Pathways/Targets Bioinformatics Approach Reference
18α-Glycyrrhetinic Acid Non-Small Cell Lung Cancer EGFR, AKT1, PI3KR1, MAPK1, IGF1, SRC; multiple signaling pathways. Network Pharmacology, GO & KEGG Enrichment frontiersin.org
Glycyrrhetinic Acid Diabetic Nephropathy 186 therapeutic targets; PI3K/AKT signaling pathway. Network Pharmacology, GO & KEGG Enrichment wjgnet.com
Glycyrrhetinic Acid Gastric Cancer MAPK signaling pathway; MAPK3 as a key target. Network Pharmacology, GO & KEGG Enrichment nih.gov, nih.gov
18β-Glycyrrhetinic Acid General Pharmacology Arrhythmogenic right ventricular cardiomyopathy, steroid hormone biosynthesis, Hippo signaling pathway. KEGG Pathway Analysis nih.gov, frontiersin.org
Glycyrrhizic Acid Antiviral (SARS-CoV-2) NOD-like and Toll-like signaling pathways, PI3K/AKT/NF-κB, MAPK signaling pathways. Bioinformatics Analysis nih.gov

Q & A

Q. What are the standard protocols for synthesizing potassium glycyrrhetinate, and how can researchers ensure reproducibility?

this compound synthesis typically involves esterification and oxidation steps. For example, glycyrrhetinic acid is esterified using diazomethane, followed by oxidation with reagents like 2-iodoxybenzoic acid (IBX) to introduce ketone groups. Critical parameters include reaction temperature (e.g., 85°C for IBX oxidation), stoichiometric ratios (e.g., 4 equivalents of IBX), and solvent selection (e.g., DMSO for stability). To ensure reproducibility, document reagent purity, reaction times, and purification methods (e.g., column chromatography). Refer to synthetic pathways validated in peer-reviewed studies for structural verification (e.g., NMR, HPLC) .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly for detecting oxidation products (e.g., 3,11-diketone formation). Mass spectrometry (MS) validates molecular weight. Cross-reference spectral data with published libraries (e.g., Andersen et al., 2007) to resolve ambiguities .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

Use cell lines relevant to the compound’s known targets (e.g., anti-inflammatory assays in macrophages). Include positive controls (e.g., dexamethasone for inflammation studies) and dose-response curves (e.g., 1–100 µM). Normalize results to cell viability (via MTT assays) and replicate experiments ≥3 times. Pre-treat cells with inhibitors (e.g., cycloheximide) to probe mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell models?

Contradictions often arise from variability in cell permeability, metabolic activity, or assay conditions. Conduct comparative studies using standardized protocols (e.g., identical exposure times, serum-free media). Perform pharmacokinetic profiling to assess intracellular accumulation differences. Use RNA sequencing to identify cell-specific gene expression patterns affecting sensitivity. Reference systematic reviews on glycyrrhetinate toxicity mechanisms to contextualize findings .

Q. What strategies optimize the solubility and bioavailability of this compound in preclinical models?

Employ co-solvents (e.g., PEG 400) or lipid-based nanoformulations to enhance aqueous solubility. For bioavailability, use pharmacokinetic studies to compare oral vs. intravenous administration. Monitor plasma concentration-time profiles and calculate AUC (area under the curve). Validate formulations using in vivo models (e.g., rodent inflammation assays) and compare with unmodified compound efficacy .

Q. How can computational methods predict the interaction of this compound with novel molecular targets?

Use molecular docking software (e.g., AutoDock Vina) to screen against target proteins (e.g., 11β-hydroxysteroid dehydrogenase). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-reference results with transcriptomic datasets (e.g., GEO Profiles) to identify downstream effects .

Q. What experimental designs address the metabolic instability of this compound in long-term studies?

Incorporate metabolic inhibitors (e.g., ketoconazole for CYP3A4) in incubation assays. Use stable isotope labeling (e.g., ¹³C-glycyrrhetinate) to track degradation pathways via LC-MS/MS. For in vivo studies, employ slow-release formulations or osmotic pumps to maintain steady-state concentrations .

Methodological Guidance

Q. How should researchers structure datasets for FAIR (Findable, Accessible, Interoperable, Reusable) compliance in this compound studies?

Deposit raw data (e.g., NMR spectra, dose-response curves) in repositories like Zenodo or ChEMBL with unique DOIs. Annotate metadata using standardized formats (e.g., ISA-Tab). Include experimental parameters (e.g., pH, temperature) and instrument settings (e.g., HPLC gradient profiles). Provide machine-readable chemical structures (e.g., SMILES) for interoperability .

Q. What criteria validate the selection of this compound as a control compound in comparative studies?

Justify based on mechanistic relevance (e.g., shared targets with test compounds) and pharmacokinetic comparability (e.g., similar half-lives). Use literature benchmarks (e.g., IC₅₀ ranges in peer-reviewed studies) to ensure statistical power. Pre-test in pilot assays to confirm activity in the experimental model .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.